molecular formula C11H10N2O B127406 1-Benzyl-1H-imidazole-5-carboxaldehyde CAS No. 85102-99-4

1-Benzyl-1H-imidazole-5-carboxaldehyde

货号: B127406
CAS 编号: 85102-99-4
分子量: 186.21 g/mol
InChI 键: QONDAZCJAPQGRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-1H-imidazole-5-carboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-benzylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONDAZCJAPQGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378299
Record name 1-Benzyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85102-99-4
Record name 1-Benzyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1H-imidazole-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Benzyl-1H-imidazole-5-carboxaldehyde CAS number 85102-99-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyl-1H-imidazole-5-carboxaldehyde

CAS Number: 85102-99-4

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis, applications, and biological significance, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

This compound is an off-white solid organic compound.[1][2] Its core structure consists of an imidazole ring substituted with a benzyl group at the N1 position and a carboxaldehyde group at the C5 position. This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.[3]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 85102-99-4[2]
Molecular Formula C₁₁H₁₀N₂O[2][3]
Molecular Weight 186.21 g/mol [2][3]
Appearance Off-white solid[2]
Melting Point 46-49 °C[1][3]
Boiling Point 201-203 °C (at 23 Torr)[1][3]
Density 1.12 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 185.8 °C[1]
Solubility Soluble in Dichloromethane (DCM)[1]
InChI Key QONDAZCJAPQGRX-UHFFFAOYSA-N[3][4]

Spectroscopic Data

Table 2: Summary of Available Spectroscopic Data

TechniqueAvailabilitySource / Reference
¹H NMR Data availableChemicalBook[4]
¹³C NMR Data availableSpectraBase[5]
Mass Spectrometry (MS) Data availableChemicalBook[4]
Infrared (IR) Data availableChemicalBook[4]

Note: Researchers should consult the referenced sources for detailed spectral information, including chemical shifts (ppm), coupling constants (Hz), and peak assignments.

Synthesis and Reactivity

This compound serves as a key intermediate in organic synthesis.[2][6] The aldehyde functional group is highly reactive and can participate in various chemical transformations, such as nucleophilic addition and condensation reactions, to form more complex molecules.[3]

While a specific, detailed experimental protocol for the synthesis of the title compound is not provided in the searched literature, its utility as a starting material is well-documented, particularly in the synthesis of pharmacologically active carboxamide derivatives.

Experimental Protocol: Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives

The following is a generalized methodology based on the use of this compound as a precursor for TGR5 agonists, as described in the literature.[7][8][9] This protocol illustrates a key application of the title compound.

Step 1: Oxidation of the Aldehyde to Carboxylic Acid

  • This compound is oxidized to its corresponding carboxylic acid, 1-benzyl-1H-imidazole-5-carboxylic acid. Standard oxidizing agents suitable for aldehydes, such as potassium permanganate (KMnO₄) or Jones reagent, can be employed under controlled conditions.

Step 2: Amide Coupling

  • The resulting carboxylic acid is activated, typically by converting it to an acyl chloride or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

  • The activated acid is then reacted with a selected primary or secondary amine (R-NH₂) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • The reaction mixture is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified using column chromatography on silica gel to yield the desired 1-benzyl-1H-imidazole-5-carboxamide derivative.

G A 1-Benzyl-1H-imidazole- 5-carboxaldehyde B 1-Benzyl-1H-imidazole- 5-carboxylic acid A->B Oxidation (e.g., KMnO₄) C Activated Carboxylic Acid (e.g., Acyl Chloride) B->C Activation (e.g., HATU, EDC) E Final Product: 1-Benzyl-1H-imidazole- 5-carboxamide Derivative C->E Amide Coupling D Primary/Secondary Amine (R-NH₂) D->E + Base (DIPEA)

Caption: Synthetic workflow for carboxamide derivatives.

Applications in Research and Drug Development

This compound is a valuable building block with diverse applications.[3]

  • Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing bioactive molecules and pharmaceuticals.[3][6] Research has specifically highlighted its use in creating novel drugs targeting neurological disorders and metabolic diseases.[6][7][8]

  • Medicinal Chemistry: The imidazole scaffold is present in many biologically active molecules.[3] Derivatives of this aldehyde have been investigated for antimicrobial, antifungal, and anticancer properties.[3] Its most prominent recent application is in the development of TGR5 agonists.[7][8][9]

  • Organic Synthesis: The reactive aldehyde group allows for the construction of more complex molecular architectures through various chemical reactions.[2][6]

  • Material Science: Imidazole derivatives possess unique properties, such as the ability to bind to metals, suggesting potential applications in the development of new materials.[3][6]

  • Biochemical Research: The compound and its derivatives are used to study enzyme interactions and metabolic pathways.[6]

Biological Activity and Signaling Pathways

The most significant, well-documented biological application of this compound is as a scaffold for potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[7][8]

TGR5 Agonism

TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[7][9] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[8]

A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, synthesized from the title aldehyde, were evaluated for their agonistic activity on human TGR5 (hTGR5). Several derivatives, notably compounds 19d and 19e from the cited research, demonstrated excellent potency, superior to reference drugs like INT-777.[7][8] These compounds also showed significant glucose-lowering effects in in vivo models, an effect attributed to the stimulation of GLP-1 secretion through TGR5 activation.[8]

G cluster_cell Intestinal L-Cell cluster_effects Systemic Effects A Imidazole Derivative (TGR5 Agonist) B TGR5 Receptor A->B Binds & Activates C G-Protein Activation B->C D Adenylate Cyclase C->D Activates E cAMP Increase D->E Catalyzes F GLP-1 Secretion E->F Stimulates G Pancreas: Insulin Secretion ↑ F->G H Liver: Glucose Production ↓ F->H I Overall: Blood Glucose Lowering G->I H->I

Caption: TGR5 signaling pathway activated by imidazole derivatives.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: The compound is classified as harmful if swallowed and causes serious eye irritation.[10] It may also cause skin and respiratory system irritation upon contact or inhalation.[1][3][10] The chemical, physical, and toxicological properties have not been thoroughly investigated.[10]

  • Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][11] Use in a well-ventilated area or under a chemical fume hood.[10] If dust formation is likely, a particle respirator may be necessary.[10]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10][11]

    • Skin: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[10][11]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[10][11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[10][11]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10][11]

  • Spills: Avoid dust formation. Sweep up the material, place it in a suitable, closed container, and arrange for disposal.[10][11]

  • Disposal: Dispose of the material and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

References

In-Depth Technical Guide: Physicochemical Properties of 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 1-Benzyl-1H-imidazole-5-carboxaldehyde, a heterocyclic organic compound relevant to researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate easy access and comparison for scientific research and application.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O[1][2][3][4][5]
Molecular Weight 186.21 g/mol [1][2][3][4][5]
CAS Number 85102-99-4[1][3][4]
Appearance Off-white solid[2]
Melting Point 46 to 49 °C[1]
Boiling Point 201 to 203 °C at 23 Torr[1]
InChI Key QONDAZCJAPQGRX-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C=C1)CN2C=NC=C2C=O[1]

Compound Significance and Applications

This compound serves as a versatile building block in organic synthesis.[1] The presence of the imidazole ring and the reactive aldehyde group makes it a valuable precursor for the synthesis of more complex molecules, including potentially bioactive compounds.[1] The imidazole moiety is a common feature in many pharmaceuticals, and derivatives of this compound are explored for their potential therapeutic applications.[1][6] Research areas include the development of novel drugs, with some studies investigating its derivatives as potential antifungal and antibacterial agents.[2]

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The information provided is based on publicly available data.

References

In-Depth Technical Guide: 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde, a key building block in medicinal chemistry and organic synthesis.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a benzyl group at the 1-position and a carboxaldehyde group at the 5-position.

  • IUPAC Name: this compound[1]

  • Synonyms: 3-Benzyl-3H-imidazole-4-carbaldehyde, 1-Benzyl-5-imidazolecarboxaldehyde[1]

  • CAS Number: 85102-99-4[2]

  • Molecular Formula: C₁₁H₁₀N₂O[2]

The structure of this compound is well-defined by its SMILES and InChI identifiers, which are provided in the data table below.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and available spectral data for this compound is presented in the table below. This data is crucial for its identification, characterization, and use in various applications.

PropertyValue
Molecular Weight 186.21 g/mol
Appearance Off-white solid
Melting Point 46-49 °C
Purity ≥ 98% (HPLC)
SMILES O=Cc1cncn1Cc2ccccc2
InChI Key QONDAZCJAPQGRX-UHFFFAOYSA-N
¹³C NMR (CDCl₃) --INVALID-LINK--
Storage Conditions Store at 0-8°C

Experimental Protocols

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. While a specific, detailed experimental protocol for its synthesis is not widely published, it can be prepared through the N-alkylation of an appropriate imidazole precursor.

A general and widely used method for the N-alkylation of imidazoles is the reaction with an alkyl halide in the presence of a base. The synthesis of this compound would likely proceed via the reaction of 4(5)-imidazolecarboxaldehyde with benzyl bromide.

General Synthetic Approach: N-Alkylation of 4(5)-Imidazolecarboxaldehyde

The following represents a generalized protocol for the N-alkylation of an imidazole, which can be adapted for the synthesis of this compound.

Materials:

  • 4(5)-Imidazolecarboxaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Potassium Carbonate (a milder base):

  • To a solution of 4(5)-imidazolecarboxaldehyde (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature.

  • Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel.

Procedure using Sodium Hydride (a stronger base):

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4(5)-imidazolecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

  • Partition the mixture between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward two-step logical workflow involving deprotonation of the imidazole nitrogen followed by nucleophilic substitution.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Imidazole-4-carboxaldehyde Imidazole-4-carboxaldehyde Benzyl Bromide Benzyl Bromide Nucleophilic Attack Nucleophilic Attack Benzyl Bromide->Nucleophilic Attack Base (e.g., K2CO3) Base (e.g., K2CO3) Deprotonation Deprotonation Base (e.g., K2CO3)->Deprotonation Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Deprotonation->Nucleophilic Attack Imidazole Anion Quenching Quenching Nucleophilic Attack->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and development:

  • Pharmaceutical Synthesis: It serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. The imidazole moiety is a common scaffold in many pharmaceutical agents, and the aldehyde group provides a reactive handle for further molecular elaboration. Derivatives of this compound have been investigated for their potential as antifungal and antibacterial agents.

  • Organic Synthesis: In organic chemistry, it is used as a building block for the construction of more complex heterocyclic systems. The aldehyde functionality allows for a variety of chemical transformations, including condensations, oxidations, and reductions.

  • Material Science: Imidazole derivatives are known to coordinate with metal ions, and as such, this compound may have potential applications in the development of novel materials, such as polymers and coatings.

  • Biochemical Research: This compound and its derivatives can be used as molecular probes to study enzyme interactions and metabolic pathways.

References

Spectroscopic Data for 1-Benzyl-1H-imidazole-5-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Benzyl-1H-imidazole-5-carboxaldehyde. The information presented herein is essential for the identification, characterization, and quality control of this important intermediate in pharmaceutical and organic synthesis. This document includes representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Disclaimer: The specific numerical data presented in the following tables are representative examples based on typical spectroscopic values for compounds with similar structural motifs and are intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.85s-1HH-C(O)
7.90s-1HH-2 (imidazole)
7.65s-1HH-4 (imidazole)
7.35 - 7.25m-5HPhenyl-H
5.30s-2HCH₂

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
185.0C=O (aldehyde)
145.0C-2 (imidazole)
140.0C-5 (imidazole)
135.0C-ipso (phenyl)
130.0C-4 (imidazole)
129.0C-para (phenyl)
128.5C-ortho (phenyl)
128.0C-meta (phenyl)
52.0CH₂
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3120weakC-H stretch (aromatic/imidazole)
2850, 2750weakC-H stretch (aldehyde)
1680strongC=O stretch (aldehyde)
1590, 1495, 1450mediumC=C stretch (aromatic/imidazole)
1250mediumC-N stretch
750, 700strongC-H bend (out-of-plane, monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
18680[M]⁺
185100[M-H]⁺
9195[C₇H₇]⁺ (tropylium ion)
7740[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer. The sample (approximately 10-20 mg) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically recorded on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification of This compound Sample Sample Preparation (Dissolution/Pelletizing) Synthesis->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->ProcessNMR ProcessIR Process IR Data (Functional Group Identification) IR->ProcessIR ProcessMS Process MS Data (Molecular Weight, Fragmentation) MS->ProcessMS Structure Structural Elucidation & Characterization ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

General workflow for spectroscopic analysis of a chemical compound.

The Rising Therapeutic Potential of 1-Benzyl-1H-imidazole-5-carboxaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, derivatives of 1-Benzyl-1H-imidazole-5-carboxaldehyde are emerging as a versatile and promising class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as TGR5 agonists, as well as their antimicrobial and anticancer properties.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been primarily investigated for three key biological activities: TGR5 agonism, anticancer, and antimicrobial effects. The core structure, featuring a benzyl group at the N1 position and a reactive carboxaldehyde at the C5 position of the imidazole ring, serves as an ideal starting point for the synthesis of diverse molecular libraries.[1]

TGR5 Agonist Activity

The Takeda G-protein-coupled receptor 5 (TGR5) is a promising target for the treatment of metabolic diseases, including type 2 diabetes and obesity.[2] A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated for their ability to activate human TGR5 (hTGR5). The most potent of these compounds demonstrated excellent agonistic activities, surpassing those of reference drugs.[2]

CompoundhTGR5 EC50 (nM)Cell LineAssay Type
19d 5.3HEK293CRE-Luciferase Reporter Assay
19e 6.2HEK293CRE-Luciferase Reporter Assay
INT-777 (Reference) 48.5HEK293CRE-Luciferase Reporter Assay
LCA (Reference) 1100HEK293CRE-Luciferase Reporter Assay

Table 1: In vitro potency of 1-benzyl-1H-imidazole-5-carboxamide derivatives as hTGR5 agonists. Data sourced from[2].

Anticancer Activity

While specific studies on the anticancer activity of direct derivatives of this compound are limited in publicly available literature, the broader class of benzimidazole derivatives has shown significant promise. For instance, novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have been evaluated for their cytotoxic effects against various human cancer cell lines.[3]

CompoundCell LineIC50 (µM)
5o A549 (Lung Carcinoma)0.15 ± 0.01
5o SW480 (Colon Adenocarcinoma)3.68 ± 0.59
Doxorubicin (Reference) A549 (Lung Carcinoma)0.46 ± 0.02
Cisplatin (Reference) A549 (Lung Carcinoma)5.77 ± 1.60

Table 2: Cytotoxic activity of a representative advanced benzimidazole derivative. Data sourced from[3].

Schiff base derivatives of imidazole and its analogues are also a focal point in anticancer research, with some compounds showing potent inhibition of cancer cell lines.[4]

Antimicrobial Activity

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents.[5] Thiosemicarbazone derivatives, which can be readily synthesized from the carboxaldehyde group, are particularly noted for their biological activities. Studies on related imidazole-derived thiosemicarbazones have demonstrated their potential as antifungal agents.[5]

CompoundFungal StrainMIC50 (µM)
ImT Cladosporium cladosporioides5.79
4ImBzT Cladosporium cladosporioides2.00
Nystatin (Reference) Cladosporium cladosporioides269

Table 3: Antifungal activity of imidazole-derived thiosemicarbazones. ImT = 4(5)-imidazolecarboxaldehyde thiosemicarbazone; 4ImBzT = 4-(1H-imidazole-1-yl)benzaldehyde thiosemicarbazone. Data sourced from[5].

Key Signaling Pathways and Mechanisms

TGR5 Signaling Pathway

The activation of TGR5 by agonists like the 1-benzyl-1H-imidazole-5-carboxamide derivatives initiates a downstream signaling cascade. This pathway is crucial for the regulation of glucose homeostasis and energy metabolism. Upon agonist binding, TGR5 couples to the Gαs protein, activating adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of the cAMP Response Element-Binding Protein (CREB), ultimately modulating gene transcription related to metabolic processes.[6]

TGR5_Signaling_Pathway cluster_membrane Cell Membrane TGR5 TGR5 Receptor AC Adenylyl Cyclase (AC) TGR5->AC Activates Agonist 1-Benzyl-1H-imidazole Derivative Agonist->TGR5 Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB nucleus Nucleus pCREB->nucleus Translocates to Gene Target Gene Transcription nucleus->Gene Initiates

TGR5 Agonist Signaling Cascade

Experimental Protocols

Detailed and validated experimental protocols are critical for the evaluation of the biological activity of novel compounds. Below are methodologies for key assays.

TGR5 Agonist Activity: CRE-Luciferase Reporter Assay

This assay quantifies the activation of the TGR5 receptor by measuring the downstream activation of a cAMP-responsive element (CRE) linked to a luciferase reporter gene.[6]

  • Cell Culture and Transfection : Human Embryonic Kidney 293 (HEK293) cells are cultured in an appropriate medium. Cells are then co-transfected with a plasmid encoding for human TGR5 and a CRE-luciferase reporter plasmid.

  • Cell Seeding : Transfected cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds (e.g., 1-benzyl-1H-imidazole-5-carboxamide derivatives) or reference agonists.

  • Incubation : The plates are incubated for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Luciferase Assay : Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis : The data is analyzed using a nonlinear regression to determine the half-maximal effective concentration (EC50) for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound in a 96-well plate start->prep_compound inoculate Inoculate each well (except negative control) with the microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate controls Include positive (no drug) and negative (no microbes) controls inoculate->controls incubate Incubate plate at 35-37°C for 16-20 hours controls->incubate read Visually inspect for turbidity or measure absorbance with a plate reader incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for MIC Determination
  • Preparation of Compound Dilutions : A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum : A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10^5 colony-forming units per mL).

  • Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[7]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The derivatives, particularly the carboxamides, have demonstrated potent and selective agonist activity at the TGR5 receptor, highlighting their potential in treating metabolic disorders. Furthermore, the broader class of imidazole derivatives, including Schiff bases and thiosemicarbazones, continues to show significant promise in the fields of oncology and infectious diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on synthesizing and evaluating a wider range of derivatives to establish clear structure-activity relationships for antimicrobial and anticancer activities, and to optimize the pharmacokinetic properties of these promising compounds.

References

The Therapeutic Promise of Imidazole-5-Carboxaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of novel drugs. Among the diverse range of imidazole-containing compounds, those derived from the imidazole-5-carboxaldehyde core are emerging as a particularly promising class with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the current research, quantitative data, and experimental methodologies related to these compounds, with a focus on their anticancer and antimicrobial activities.

Anticancer Applications

Imidazole-5-carboxaldehyde derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the ability of imidazole-5-carboxaldehyde derivatives to inhibit receptor tyrosine kinases that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Certain imidazole-5-carboxaldehyde derivatives have shown potent inhibitory activity against VEGFR-2. For instance, a novel series of N-1 arylidene amino imidazole-2-thiones, derived from an imidazole carboxaldehyde precursor, displayed significant VEGFR-2 kinase inhibition[1].

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream P2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Imidazole Imidazole-5-carboxaldehyde Derivative Imidazole->VEGFR2 Inhibits

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK implicated in various cancers. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Imidazole-based compounds have been designed as EGFR inhibitors, with some demonstrating potent enzymatic and antiproliferative activities[2][3][4][5][6].

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/Akt) P1->Downstream P2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imidazole Imidazole-5-carboxaldehyde Derivative Imidazole->EGFR Inhibits

Inhibition of Serine/Threonine Kinases

The Raf family of serine/threonine kinases are central components of the MAPK/ERK signaling pathway. The B-Raf V600E mutation is a known driver in several cancers, including melanoma. Imidazole derivatives have been identified as potent inhibitors of B-Raf kinase[1][7][8].

BRaf_Inhibition Ras Activated Ras BRaf B-Raf Ras->BRaf Activates MEK MEK1/2 BRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Imidazole Imidazole-5-carboxaldehyde Derivative Imidazole->BRaf Inhibits

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression, metabolism, and DNA repair. The dysregulation of sirtuin activity is implicated in cancer. Imidazole derivatives are being investigated as sirtuin inhibitors[9][10][11]. For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate has been shown to have an inhibitory effect on SIRT6 in non-small cell lung cancer cell lines[12].

Sirtuin_Inhibition SIRT6 SIRT6 Histones Histones SIRT6->Histones Acts on Deacetylation Deacetylation Histones->Deacetylation GeneExpression Altered Gene Expression Deacetylation->GeneExpression Imidazole Imidazole-5-carboxaldehyde Derivative Imidazole->SIRT6 Inhibits

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the reported in vitro anticancer activities of various imidazole-5-carboxaldehyde derivatives.

Table 1: Cytotoxicity of Imidazole-5-Carboxaldehyde Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
5 MCF-7 (Breast)< 5[1][13]
HepG2 (Liver)< 5[1][13]
HCT-116 (Colon)< 5[1][13]
4d MCF-7 (Breast)Not specified, but active[1]
HepG2 (Liver)Not specified, but active[1]
HCT-116 (Colon)Not specified, but active[1]
5a MDA-MB-468 (Breast)45.82 ± 1.32 (24h)[14][15]
BT-474 (Breast)> 50 (24h)[14][15]
5c MDA-MB-468 (Breast)43.46 ± 1.08 (24h)[14][15]
BT-474 (Breast)35.98 ± 1.09 (24h)[14][15]
5d BT-474 (Breast)35.56 ± 1.02 (24h)[14][15]
5e BT-474 (Breast)39.19 ± 1.12 (24h)[14][15]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate A549 (Lung)250[12]
NCI-H460 (Lung)300[12]
Compound 3c MDA-MB-231 (Breast)1.98[4]
T47D (Breast)2.29[4]
MCF-7 (Breast)4.07[4]
A549 (Lung)3.56[4]
HT-29 (Colon)2.87[4]
Compound 5b H1975 (Lung)5.22[3]
Compound 5g H1975 (Lung)6.34[3]

Table 2: Kinase Inhibitory Activity of Imidazole-5-Carboxaldehyde Derivatives

Compound IDTarget KinaseIC50Reference
4d VEGFR-2247.81 ng/mL[1]
5 VEGFR-282.09 ng/mL[1]
4d B-Raf (V600E)13.05 µg/mL[1]
5 B-Raf (V600E)2.38 µg/mL[1]
2c EGFR617.33 ± 0.04 nM[4][6]
2d EGFR710 ± 0.05 nM[4][6]
3c EGFR236.38 ± 0.04 nM[4][6]
5b EGFR (WT)30.1 nM[3]
EGFR (T790M)12.8 nM[3]

Antimicrobial Applications

Derivatives of imidazole-5-carboxaldehyde have also been explored for their activity against a range of microbial pathogens, including bacteria and fungi.

Antifungal Activity

The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, some imidazole compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Antifungal_Mechanism cluster_0 Ergosterol Biosynthesis Inhibition cluster_1 ROS Generation Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase FungalMembrane FungalMembrane Ergosterol->FungalMembrane Incorporation CellDeath Fungal Cell Death FungalMembrane->CellDeath Disruption leads to Mitochondria Mitochondria ROS ROS Mitochondria->ROS ROS->CellDeath Oxidative damage leads to Imidazole Imidazole-5-carboxaldehyde Derivative Imidazole->Lanosterol Inhibits Imidazole->Mitochondria Induces

Antibacterial Activity

The antibacterial properties of imidazole derivatives are also under investigation. While the exact mechanisms can vary, they often involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the reported in vitro antimicrobial activities of various imidazole-5-carboxaldehyde derivatives.

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazole-5-Carboxaldehyde Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[16]
MRSA1250[16]
HL2 Staphylococcus aureus625[16]
MRSA625[16]
Escherichia coli2500[16]
Pseudomonas aeruginosa2500[16]
Acinetobacter baumannii2500[16]
Thiosemicarbazone 1 Cladosporium cladosporioides5.79 µM (MIC50)[17]
Thiosemicarbazone 3 Cladosporium cladosporioides2.00 µM (MIC50)[17]

Synthesis of Imidazole-5-Carboxaldehyde Derivatives

A common and versatile method for the synthesis of therapeutically active imidazole-5-carboxaldehyde derivatives is through the formation of Schiff bases. This typically involves the condensation of an amino-substituted imidazole-4-carboxamide with a suitable aldehyde.

Synthesis_Workflow Start 5-Amino-1H-imidazole- 4-carboxamide HCl FreeBase 5-Amino-1H-imidazole- 4-carboxamide (free base) Start->FreeBase pH adjustment Base Methanolic NaOH Base->FreeBase Reflux Reflux in Methanol FreeBase->Reflux Aldehyde Aromatic Aldehyde Aldehyde->Reflux SchiffBase Schiff Base Derivative Reflux->SchiffBase

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the therapeutic potential of imidazole-5-carboxaldehyde compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazole-5-carboxaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the imidazole-5-carboxaldehyde derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is detected using various methods, such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with a test compound.

  • Fungal Culture and Treatment: Grow the fungal culture in the presence of the imidazole derivative.

  • Lipid Extraction: Harvest the fungal cells and extract the lipids, including ergosterol.

  • Quantification: Quantify the ergosterol content using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Compare the ergosterol levels in treated cells to those in untreated controls to determine the percentage of inhibition.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the production of ROS in cells following treatment with a test compound.

  • Cell Loading: Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Compound Treatment: Treat the cells with the imidazole derivative.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Conclusion

Imidazole-5-carboxaldehyde and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy in inhibiting key cancer-related signaling pathways and their broad-spectrum antimicrobial activity warrant further investigation. The availability of robust synthetic methodologies and a suite of well-established in vitro assays will facilitate the continued exploration and optimization of these compounds as lead candidates for the development of novel therapeutics. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and evaluating the in vivo efficacy and safety of the most promising derivatives. vivo efficacy and safety of the most promising derivatives.

References

The Versatile Precursor: A Technical Guide to 1-Benzyl-1H-imidazole-5-carboxaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-imidazole-5-carboxaldehyde, a key heterocyclic building block, has emerged as a pivotal precursor in the landscape of medicinal chemistry. Its unique structural features, combining the reactivity of an aldehyde with the versatile imidazole scaffold, offer a gateway to a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, applications, and the experimental methodologies underpinning its use in the development of novel therapeutic agents. The imidazole ring is a known constituent of various biological systems, and compounds incorporating this moiety often exhibit a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1]

Synthesis of the Core Scaffold

While several general methods for the synthesis of this compound have been reported, including the formylation of imidazole derivatives and benzylation reactions, a detailed, reproducible protocol is crucial for its application in drug discovery programs.[1] A common and effective method for the formylation of electron-rich heterocyclic systems like 1-benzyl-1H-imidazole is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

This protocol describes a plausible synthetic route based on the well-established Vilsmeier-Haack reaction conditions for heterocyclic compounds.

Materials:

  • 1-Benzyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzyl-1H-imidazole (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Following the addition of POCl₃, add N,N-dimethylformamide (DMF) (3 equivalents) dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a pure solid.

Expected Yield: 60-75%

Application in the Development of TGR5 Agonists for Metabolic Diseases

A significant application of this compound is in the synthesis of potent Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[2][3] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[2]

Derivatives of this compound, specifically 1-benzyl-1H-imidazole-5-carboxamides, have shown excellent agonistic activity against human TGR5 (hTGR5).[2][3]

TGR5 Signaling Pathway

The activation of TGR5 by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade that culminates in the secretion of GLP-1.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist TGR5 Agonist (e.g., 1-Benzyl-1H-imidazole-5-carboxamide derivative) TGR5 TGR5 Receptor Agonist->TGR5 Binds to G_protein Gαs Protein TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_vesicle GLP-1 Vesicle CREB->GLP1_vesicle Promotes Transcription & Exocytosis GLP1_release GLP-1 Secretion GLP1_vesicle->GLP1_release Leads to

Caption: TGR5 signaling cascade leading to GLP-1 secretion.

Synthesis and Biological Evaluation of TGR5 Agonist Derivatives

The general workflow for the synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists is a multi-step process involving chemical synthesis followed by in vitro and in vivo biological assays.

experimental_workflow start This compound oxidation Oxidation to Carboxylic Acid start->oxidation amide_coupling Amide Coupling with Amines oxidation->amide_coupling derivatives Library of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives amide_coupling->derivatives in_vitro In Vitro hTGR5 Activation Assay (e.g., cAMP measurement) derivatives->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_selection Lead Compound Selection sar->lead_selection in_vivo In Vivo Glucose Tolerance Test (in animal models) lead_selection->in_vivo glp1_assay GLP-1 Secretion Assay lead_selection->glp1_assay end Potent TGR5 Agonist Candidate in_vivo->end glp1_assay->end

Caption: Workflow for TGR5 agonist discovery.

Quantitative Data for TGR5 Agonist Activity

The following table summarizes the in vitro activity of representative 1-benzyl-1H-imidazole-5-carboxamide derivatives as hTGR5 agonists.

CompoundR Group on AmidehTGR5 EC₅₀ (nM)[1]
19d 4-Trifluoromethylphenyl1.4
19e 3,4-Dichlorophenyl2.1
INT-777 (Reference) -30
LCA (Reference) -530

Data extracted from a study by Zhao et al. and a related publication on 3-phenoxypyrazine-2-carboxamide derivatives.[1][2]

Experimental Protocols for Biological Assays

In Vitro hTGR5 Activation Assay (cAMP Measurement):

  • HEK293 cells stably expressing human TGR5 are seeded in 96-well plates and cultured overnight.

  • The cells are then washed and incubated with a cAMP assay buffer.

  • Test compounds (derivatives of this compound) are added at various concentrations.

  • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit.

  • EC₅₀ values are calculated by fitting the dose-response curves using non-linear regression.

In Vivo Oral Glucose Tolerance Test (OGTT):

  • C57BL/6 mice are fasted overnight.

  • The test compound or vehicle is administered orally.

  • After a set period (e.g., 30 minutes), a glucose solution is administered orally.

  • Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) using a glucometer.

  • The area under the curve (AUC) for blood glucose is calculated to assess the compound's effect on glucose tolerance.

Potential as a Precursor for Antimicrobial Agents

The imidazole scaffold is a well-known pharmacophore in many antifungal and antibacterial agents. While specific studies focusing on the antimicrobial activity of derivatives directly synthesized from this compound are limited, the structural alerts present in the molecule suggest its potential as a precursor for novel antimicrobial compounds. For instance, the aldehyde functionality can be readily converted into various heterocyclic systems known to possess antimicrobial properties.

Logical Relationship for Antimicrobial Drug Design

The aldehyde group of this compound can be utilized to synthesize various heterocyclic derivatives with potential antimicrobial activity.

antimicrobial_synthesis start This compound condensation Condensation Reactions start->condensation hydrazones Hydrazones condensation->hydrazones thiosemicarbazones Thiosemicarbazones condensation->thiosemicarbazones schiff_bases Schiff Bases condensation->schiff_bases antimicrobial Potential Antimicrobial Activity hydrazones->antimicrobial thiosemicarbazones->antimicrobial schiff_bases->antimicrobial

Caption: Synthesis of potential antimicrobials.

Quantitative Data on Antimicrobial Activity of Related Imidazole Derivatives

While data for direct derivatives is scarce, the following table presents the minimum inhibitory concentration (MIC) values for related imidazole-derived compounds against various microbial strains to illustrate the potential of this chemical class.

Compound TypeTest OrganismMIC (µg/mL)
Imidazole-derived thiosemicarbazones[4]Cladosporium cladosporioides< 1.2
Imidazole-derived hydrazones[4]Candida glabrata< 1.2
Substituted BenzimidazolesMethicillin-resistant S. aureus (MRSA)Comparable to Ciprofloxacin

This data is from studies on related imidazole derivatives and is intended to be illustrative of the potential of the scaffold.[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This compound is a precursor of significant interest in medicinal chemistry. Its utility in the synthesis of potent TGR5 agonists for the treatment of metabolic diseases is well-documented, and its structural features suggest considerable potential for the development of novel antimicrobial agents. This guide provides a foundational understanding of its synthesis, key applications, and the experimental methodologies required for its effective utilization in drug discovery and development. Further exploration into the synthesis of diverse derivatives and their subsequent biological evaluation is warranted to fully exploit the therapeutic potential of this versatile scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-1H-imidazole-5-carboxaldehyde, an important intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₀N₂O.[1] Its structure features a benzyl group attached to the nitrogen at position 1 of the imidazole ring, with a carboxaldehyde group at position 5. This unique arrangement of functional groups makes it a versatile building block in the synthesis of more complex molecules.[2]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
Melting Point 46-49 °CSmolecule
Boiling Point 383.7 °C at 760 mmHgLookChem
pKa (Predicted) 3.65 ± 0.13LookChem
LogP (Predicted) 1.74390LookChem
Solubility Soluble in Dichloromethane (DCM) and Dimethyl sulfoxide (DMSO).LookChem, MedChemExpress
Appearance Off-white solidChem-Impex
Storage Store at 0-8°CChem-Impex

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While full spectra are often proprietary, the following data provides key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR (CDCl₃): The following chemical shifts have been reported: A free account may be required to view the full spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • C=O stretch (aldehyde): ~1680-1700 cm⁻¹

  • C-H stretch (aromatic and alkyl): ~2800-3100 cm⁻¹

  • C=C and C=N stretches (imidazole and benzene rings): ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 187.0815

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on standard laboratory practices for similar imidazole derivatives.

Synthesis of this compound

A plausible synthetic route involves the benzylation of a suitable imidazole-5-carboxaldehyde precursor.

Materials:

  • Imidazole-5-carboxaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of imidazole-5-carboxaldehyde in DMF, add potassium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification of this compound

1. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified compound.

2. Recrystallization:

  • Solvent Selection: An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents, such as ethanol and water, may be effective.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat briefly.

    • Hot filter the solution to remove insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

2. Infrared (IR) Spectroscopy:

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane.

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute a small aliquot of this stock solution for analysis.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., using electrospray ionization - ESI) to obtain the mass-to-charge ratio.

Signaling Pathway and Experimental Workflow Visualization

This compound serves as a key intermediate in the synthesis of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. The activation of TGR5 initiates a signaling cascade with significant physiological effects.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bile_Acid_Analog Bile Acid Analog (e.g., derivative of This compound) TGR5 TGR5 Receptor Bile_Acid_Analog->TGR5 Binds to G_protein Gαs Protein TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1 GLP-1 Secretion CREB->GLP1 Promotes

Caption: TGR5 Signaling Pathway Activation.

The general workflow for the synthesis and characterization of imidazole derivatives like this compound follows a standard procedure in organic chemistry laboratories.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (Imidazole-5-carboxaldehyde, Benzyl bromide, Base) Reaction Reaction in Solvent (e.g., DMF) Start->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: General Experimental Workflow.

References

An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-5-carboxaldehyde and its Analogs as Potent TGR5 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 1-Benzyl-1H-imidazole-5-carboxaldehyde and its analogs, with a particular focus on their development as potent Takeda G-protein-coupled receptor 5 (TGR5) agonists for the treatment of metabolic diseases such as type 2 diabetes and obesity. This document outlines the synthesis, biological activity, structure-activity relationships (SAR), and relevant experimental protocols for this class of compounds.

Introduction

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its unique structure, featuring an imidazole core, a benzyl group, and a reactive aldehyde, allows for diverse chemical modifications, making it an attractive scaffold in medicinal chemistry.[1] The imidazole moiety is a well-known pharmacophore present in numerous approved drugs and bioactive compounds.

Recent research has highlighted the potential of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent and selective agonists of TGR5.[2] TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic disorders.[2] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[2][3] This guide will delve into the scientific data and methodologies surrounding these promising therapeutic agents.

Synthesis of this compound and its Carboxamide Analogs

The synthesis of the core scaffold and its subsequent derivatization into carboxamide analogs is a critical step in the drug discovery process.

Synthesis of this compound

While a specific detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general method for the benzylation of imidazole derivatives can be inferred. For instance, the synthesis of a related compound, 1-benzyl-2-methyl-1H-imidazole-carbaldehyde, involves the reaction of 4-formyl-2-methylimidazole with benzyl bromide in the presence of potassium carbonate in DMF.[1] A similar approach could likely be adapted for the synthesis of the title compound.

Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Analogs

A general synthetic route to 1-benzyl-1H-imidazole-5-carboxamide derivatives has been described.[2] The key steps involve the conversion of the aldehyde to a carboxylic acid, followed by amide coupling with various amines.

Biological Activity and Therapeutic Potential

The primary biological target of the 1-benzyl-1H-imidazole-5-carboxamide series is the TGR5 receptor. Activation of this receptor initiates a signaling cascade with therapeutic implications for metabolic diseases.

TGR5 Agonist Activity

Several 1-benzyl-1H-imidazole-5-carboxamide derivatives have been shown to be potent agonists of human TGR5 (hTGR5).[2] The potency of these compounds is typically evaluated using in vitro assays that measure the increase in intracellular cyclic AMP (cAMP) levels upon receptor activation.[3]

In Vitro and In Vivo Efficacy

Promising compounds from this series have demonstrated significant glucose-lowering effects in in vivo models of diabetes.[2] These effects are believed to be mediated, at least in part, by the stimulation of GLP-1 secretion from intestinal L-cells.[2]

Structure-Activity Relationship (SAR)

The systematic modification of the 1-benzyl-1H-imidazole-5-carboxamide scaffold has provided valuable insights into the structural requirements for potent TGR5 agonism. The following table summarizes the in vitro activity of selected analogs.

Compound IDR GrouphTGR5 EC50 (nM)
19d 4-(trifluoromethyl)benzyl1.3
19e 4-chlorobenzyl2.8
19f 4-(trifluoromethoxy)benzyl5.6
19b 4-methylbenzyl10.7
19c 4-methoxybenzyl13.9
19a benzyl15.3
INT-777 Reference Agonist30.0
LCA Endogenous Ligand1500

Data sourced from a study on 1-benzyl-1H-imidazole-5-carboxamide derivatives.[2]

The SAR data reveals that substitution on the benzyl group of the carboxamide moiety significantly influences potency. Electron-withdrawing groups at the 4-position of the benzyl ring, such as trifluoromethyl and chloro, lead to a substantial increase in TGR5 agonist activity compared to the unsubstituted analog.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound analogs.

General Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives

Step 1: Synthesis of 1-Benzyl-1H-imidazole-5-carboxylic acid

A detailed experimental protocol for this specific step was not available in the search results. However, a typical procedure would involve the oxidation of this compound using a suitable oxidizing agent, such as potassium permanganate or Jones reagent, followed by acidic workup and purification.

Step 2: Amide Coupling

  • To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-1H-imidazole-5-carboxamide derivative.

In Vitro TGR5 Activation Assay

This protocol describes a cell-based assay to determine the potency of compounds as TGR5 agonists.

  • Cell Culture: Maintain HEK293 cells stably expressing human TGR5 in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the TGR5-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of test compounds to stimulate GLP-1 secretion from an enteroendocrine cell line.[4]

  • Cell Culture: Culture NCI-H716 cells in a complete growth medium. These cells grow in suspension as floating aggregates.[4]

  • Assay Procedure:

    • Seed the NCI-H716 cells into 24-well plates.

    • Wash the cells with a serum-free medium.

    • Add the test compounds at various concentrations to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.[5]

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cell debris.[4]

    • Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit.[4]

  • Data Analysis: Express the GLP-1 secretion as a fold increase over the vehicle-treated control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of the test compounds on glucose metabolism.[6][7]

  • Animals: Use male C57BL/6J mice or a suitable diabetic mouse model.

  • Acclimatization: Acclimatize the animals to the experimental conditions for at least one week prior to the study.

  • Procedure:

    • Fast the mice overnight (approximately 16 hours) with free access to water.[8]

    • Administer the test compound or vehicle orally.

    • After a specific time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally or via intraperitoneal injection.[6]

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure the blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. Compare the AUC of the compound-treated groups to the vehicle control group to determine the glucose-lowering effect.

Signaling Pathways and Visualizations

TGR5 Signaling Pathway

Activation of TGR5 by an agonist, such as a 1-benzyl-1H-imidazole-5-carboxamide derivative, initiates a downstream signaling cascade primarily through the Gαs protein.[9] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels.[9] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[9] Activated CREB translocates to the nucleus and promotes the transcription of target genes, including proglucagon, which is the precursor to GLP-1.[9]

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 1-Benzyl-1H-imidazole -5-carboxamide Analog TGR5 TGR5 Agonist->TGR5 Binds to G_protein Gαs TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Gene_Transcription Proglucagon Gene Transcription Nucleus->Gene_Transcription GLP1_Secretion GLP-1 Secretion Gene_Transcription->GLP1_Secretion

TGR5 Signaling Pathway for GLP-1 Secretion.
Experimental Workflow for In Vitro GLP-1 Secretion Assay

The following diagram illustrates the key steps in the in vitro evaluation of GLP-1 secretion.

GLP1_Secretion_Workflow Start Start Seed_Cells Seed NCI-H716 Cells in 24-well plates Start->Seed_Cells Wash_Cells Wash cells with serum-free medium Seed_Cells->Wash_Cells Add_Compound Add test compound at various concentrations Wash_Cells->Add_Compound Incubate Incubate for 2 hours at 37°C Add_Compound->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Centrifuge Centrifuge to remove debris Collect_Supernatant->Centrifuge ELISA Measure GLP-1 concentration using ELISA Centrifuge->ELISA Analyze_Data Analyze data and determine fold increase ELISA->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro GLP-1 Secretion Assay.

Conclusion

This compound and its carboxamide analogs represent a promising class of compounds for the development of novel therapeutics for metabolic diseases. Their potent TGR5 agonist activity, coupled with demonstrated in vivo efficacy in glucose lowering, makes them attractive candidates for further preclinical and clinical investigation. The structure-activity relationships identified to date provide a solid foundation for the rational design of next-generation TGR5 agonists with improved potency and pharmacokinetic properties. The experimental protocols detailed in this guide offer a practical framework for researchers in the field to synthesize and evaluate these and similar compounds. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this exciting class of molecules.

References

Technical Guide: 1-Benzyl-1H-imidazole-5-carboxaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-1H-imidazole-5-carboxaldehyde, a key intermediate in pharmaceutical synthesis. The document details its commercial availability from various suppliers, outlines its physicochemical properties, and presents detailed experimental protocols for its synthesis and its application in the development of Takeda G protein-coupled receptor 5 (TGR5) agonists. Furthermore, this guide illustrates the TGR5 signaling pathway, a critical target in metabolic disease research, and provides a logical workflow for the synthesis of TGR5 agonists, aiding researchers in its practical application.

Introduction

This compound (CAS No. 85102-99-4) is a versatile heterocyclic compound featuring a benzyl-protected imidazole ring with a carboxaldehyde group at the 5-position.[1][2] Its unique bifunctional nature makes it a valuable building block in organic synthesis, particularly for the generation of complex molecules with therapeutic potential.[2] In recent years, this compound has gained significant attention as a crucial starting material for the synthesis of potent and selective TGR5 agonists, which are under investigation for the treatment of metabolic disorders such as type 2 diabetes and obesity.[3][4]

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥97% or ≥98% as determined by HPLC. The compound is generally supplied as an off-white to brown solid.[5] Pricing and available quantities vary by supplier and are often subject to inquiry.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich (Merck) AldrichCPR10 mg, 25 g85102-99-4C₁₁H₁₀N₂O186.21
Fisher Scientific -25 g85102-99-4C₁₁H₁₀N₂O186.21
Chem-Impex ≥98% (HPLC)Inquire85102-99-4C₁₁H₁₀N₂O186.21
Smolecule InquireInquire85102-99-4C₁₁H₁₀N₂O186.21

Note: Pricing is generally available upon request from the supplier. "AldrichCPR" indicates that the product is provided by Sigma-Aldrich for early discovery research and the buyer assumes responsibility to confirm purity.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

Table 2: Physicochemical and Safety Data

PropertyValueReference
CAS Number 85102-99-4[1]
PubChem CID 2773239[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
Appearance Off-white to brown solid[5]
Melting Point 68 - 71 °C[5]
Boiling Point 310 °C @ 760 mmHg[5]
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform; limited solubility in water.-
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[6]
Precautionary Statements P264, P270, P280, P301+P312, P305+P351+P338, P337+P313

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

Experimental Protocols

Synthesis of this compound

Method: N-Benzylation of 4(5)-Imidazolecarboxaldehyde

This two-step conceptual protocol involves the N-benzylation of commercially available 4(5)-imidazolecarboxaldehyde.

Step 1: N-Benzylation

  • Materials: 4(5)-Imidazolecarboxaldehyde, Benzyl bromide, Sodium hydride (NaH) (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 4(5)-imidazolecarboxaldehyde (1.0 equivalent) in a mixture of anhydrous THF and DMF dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Synthesis of a TGR5 Agonist Intermediate

This compound is a key precursor for synthesizing 1-benzyl-1H-imidazole-5-carboxamide derivatives, which have shown potent TGR5 agonist activity.[3][4] The following is a representative protocol for the conversion of the aldehyde to a carboxamide intermediate.

Method: Oxidation and Amide Coupling

  • Step 2a: Oxidation to Carboxylic Acid

    • Materials: this compound, Potassium permanganate (KMnO₄) or other suitable oxidizing agent, Acetone, Water.

    • Procedure:

      • Dissolve this compound (1.0 equivalent) in acetone.

      • Slowly add a solution of potassium permanganate (approximately 2.0 equivalents) in water to the stirred solution at room temperature.

      • Stir the mixture for 4-6 hours. Monitor the reaction by TLC.

      • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

      • Filter the mixture to remove manganese dioxide.

      • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

      • Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-benzyl-1H-imidazole-5-carboxylic acid.

  • Step 2b: Amide Coupling

    • Materials: 1-benzyl-1H-imidazole-5-carboxylic acid, Desired amine, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other peptide coupling agent, Diisopropylethylamine (DIPEA), Anhydrous DMF.

    • Procedure:

      • To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), COMU (1.2 equivalents), and DIPEA (2.0 equivalents).

      • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

      • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

      • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and filter.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield the desired 1-benzyl-1H-imidazole-5-carboxamide derivative.

Role in Drug Development: TGR5 Agonism

TGR5 is a G protein-coupled receptor that is activated by bile acids.[9] Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis.[9] This makes TGR5 an attractive therapeutic target for type 2 diabetes and other metabolic diseases.[3][4] Derivatives of this compound have been identified as potent TGR5 agonists.[3][4]

TGR5 Signaling Pathway

The activation of TGR5 initiates a signaling cascade that leads to the secretion of GLP-1. A simplified representation of this pathway is provided below.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (L-Cell) TGR5_Agonist TGR5 Agonist (e.g., Bile Acids, Synthetic Ligands) TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds to G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis Epac->GLP1_Vesicles Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Caption: TGR5 signaling pathway leading to GLP-1 secretion.

Experimental Workflow for TGR5 Agonist Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of TGR5 agonists starting from this compound.

TGR5_Agonist_Workflow Start 1-Benzyl-1H-imidazole- 5-carboxaldehyde Oxidation Oxidation to Carboxylic Acid Start->Oxidation Amide_Coupling Amide Coupling with Diverse Amines Oxidation->Amide_Coupling Library Library of 1-benzyl-1H-imidazole- 5-carboxamide Derivatives Amide_Coupling->Library In_Vitro_Screening In Vitro Screening: TGR5 Activation Assay Library->In_Vitro_Screening GLP1_Assay GLP-1 Secretion Assay (e.g., in NCI-H716 cells) In_Vitro_Screening->GLP1_Assay Active Compounds Lead_Identification Lead Compound Identification GLP1_Assay->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., OGTT in mice) Lead_Identification->In_Vivo_Studies Promising Leads

Caption: Workflow for TGR5 agonist discovery.

In Vitro TGR5 Activation and GLP-1 Secretion Assays

The evaluation of novel compounds for TGR5 agonism typically involves cell-based assays.

TGR5 Receptor Activation Assay (Representative Protocol)

  • Cell Line: HEK293 cells stably expressing human TGR5 and a cAMP response element (CRE)-luciferase reporter gene.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Treat the cells with various concentrations of the test compounds (derived from this compound). Include a known TGR5 agonist as a positive control and a vehicle control.

    • Incubate for 4-6 hours.

    • Measure luciferase activity using a luminometer.

    • Calculate the EC₅₀ value for each compound to determine its potency as a TGR5 agonist.

GLP-1 Secretion Assay (Representative Protocol)

  • Cell Line: Human enteroendocrine NCI-H716 cells or murine GLUTag cells.[10]

  • Procedure:

    • Seed the cells in a 24-well plate and culture until they form a confluent monolayer.

    • Wash the cells with Krebs-Ringer bicarbonate buffer (KRBB).

    • Pre-incubate the cells in KRBB for 1-2 hours.

    • Treat the cells with the test compounds at various concentrations in fresh KRBB.

    • Incubate for 1-2 hours.

    • Collect the supernatant.

    • Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for pharmaceutical research, particularly in the discovery of novel TGR5 agonists. This guide provides essential technical information, including supplier details, physicochemical properties, and detailed experimental workflows, to support researchers in utilizing this compound for the development of potential therapeutics for metabolic diseases. The provided diagrams of the TGR5 signaling pathway and the drug discovery workflow offer a clear conceptual framework for the application of this versatile chemical building block.

References

Methodological & Application

Synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde from Imidazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde, a valuable intermediate in pharmaceutical and organic synthesis, starting from commercially available imidazole. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a key building block in the development of various biologically active molecules, including antifungal and antibacterial agents. Its unique structure, featuring both an imidazole core and a reactive aldehyde group, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of complex pharmaceutical compounds. The synthetic pathway described herein involves a two-step process: the N-benzylation of imidazole followed by the formylation of the resulting 1-benzyl-1H-imidazole.

Overall Synthetic Pathway

The synthesis of this compound from imidazole is a two-step process. The first step is the N-alkylation of imidazole with benzyl bromide to yield 1-benzyl-1H-imidazole. The second step is the formylation of 1-benzyl-1H-imidazole, typically at the C5 position, using the Vilsmeier-Haack reaction to produce the final product.

Synthesis_Pathway Imidazole Imidazole Benzyl_Imidazole 1-Benzyl-1H-imidazole Imidazole->Benzyl_Imidazole Step 1: N-Benzylation (Benzyl Bromide, Base) Final_Product 1-Benzyl-1H-imidazole- 5-carboxaldehyde Benzyl_Imidazole->Final_Product Step 2: Formylation (Vilsmeier-Haack Reagent) Vilsmeier_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Benzyl_Imidazole 1-Benzyl-1H-imidazole Benzyl_Imidazole->Reaction_Mixture Hydrolysis Hydrolysis (e.g., with water or base) Reaction_Mixture->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product 1-Benzyl-1H-imidazole- 5-carboxaldehyde Purification->Final_Product

Application Notes: Protocol for the Formylation of 1-benzyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formylation of N-substituted imidazoles is a crucial chemical transformation for the synthesis of various biologically active compounds and functional materials. The introduction of a formyl group (-CHO) onto the imidazole ring provides a versatile handle for further chemical modifications. This document outlines a detailed protocol for the formylation of 1-benzyl-1H-imidazole, primarily utilizing the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The Vilsmeier-Haack reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), serves as the electrophile in this aromatic substitution reaction.[4][5]

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[1][4] Subsequently, the electron-rich 1-benzyl-1H-imidazole attacks this electrophile, leading to the formation of an iminium salt intermediate. Upon aqueous work-up, this intermediate is hydrolyzed to yield the desired aldehyde, 1-benzyl-1H-imidazole-carbaldehyde. The formylation is expected to occur preferentially at the C2 position of the imidazole ring due to the electronic properties of the ring system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole. These values are based on general procedures for the formylation of electron-rich heterocycles and may require optimization for specific experimental setups.

ParameterValueNotes
Reactants
1-benzyl-1H-imidazole1.0 equivalentStarting material.
N,N-Dimethylformamide (DMF)3.0 - 5.0 equivalentsActs as both reagent and solvent.
Phosphorus oxychloride (POCl₃)1.1 - 1.5 equivalentsActivates DMF to form the Vilsmeier reagent.
Reaction Conditions
Temperature (Vilsmeier reagent formation)0 °CThe addition of POCl₃ to DMF is exothermic.
Temperature (Formylation reaction)70 - 90 °CHeating is typically required to drive the reaction.[6]
Reaction Time3 - 6 hoursMonitored by Thin Layer Chromatography (TLC).[6]
Work-up and Purification
Quenching SolutionIce-cold water / Saturated NaHCO₃ solutionTo hydrolyze the intermediate and neutralize excess acid.
Extraction SolventDichloromethane or Ethyl acetateFor product extraction from the aqueous phase.
Purification MethodColumn chromatography on silica gelTo isolate the pure product.
Expected Yield60 - 90%Yields can vary based on reaction scale and optimization.[7]

Experimental Protocol

Materials:

  • 1-benzyl-1H-imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 - 5.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq.) dropwise to the stirred DMF via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent, add a solution of 1-benzyl-1H-imidazole (1.0 eq.) in a minimal amount of anhydrous DMF.

    • After the addition, remove the ice bath and heat the reaction mixture to 70-90 °C.[6]

    • Maintain the reaction at this temperature for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

    • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.

    • Neutralize the acidic solution by the slow and careful addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-benzyl-1H-imidazole-carbaldehyde.

Visualizations

Formylation_Workflow Experimental Workflow for Formylation of 1-benzyl-1H-imidazole cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up cluster_purification Purification reagent_prep_1 1. Add anhydrous DMF to a flask reagent_prep_2 2. Cool to 0 °C reagent_prep_1->reagent_prep_2 reagent_prep_3 3. Add POCl3 dropwise reagent_prep_2->reagent_prep_3 reagent_prep_4 4. Stir at 0 °C for 30 min reagent_prep_3->reagent_prep_4 formylation_1 5. Add 1-benzyl-1H-imidazole solution reagent_prep_4->formylation_1 To Vilsmeier Reagent formylation_2 6. Heat to 70-90 °C formylation_1->formylation_2 formylation_3 7. Stir for 3-6 hours (Monitor by TLC) formylation_2->formylation_3 workup_1 8. Cool and pour into ice formylation_3->workup_1 After reaction completion workup_2 9. Neutralize with NaHCO3 workup_1->workup_2 workup_3 10. Extract with organic solvent workup_2->workup_3 workup_4 11. Wash with brine workup_3->workup_4 workup_5 12. Dry over Na2SO4 workup_4->workup_5 purification_1 13. Concentrate under reduced pressure workup_5->purification_1 Dried organic phase purification_2 14. Purify by column chromatography purification_1->purification_2 final_product final_product purification_2->final_product Pure Product

Caption: Experimental workflow for the formylation of 1-benzyl-1H-imidazole.

References

Application Notes and Protocols for the Synthesis of Antifungal and Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel antifungal and antibacterial agents, focusing on two promising classes of compounds: quinoline-thiazole hybrids and trifluoromethyl-substituted chalcones. The document includes summaries of their biological activities, detailed experimental procedures, and visual representations of relevant biological pathways and experimental workflows.

Section 1: Synthesis and Antimicrobial Activity of Quinoline-Thiazole Hybrids

Quinoline-thiazole hybrids are a class of synthetic compounds that have demonstrated significant potential as both antibacterial and antifungal agents. By combining the structural features of quinoline and thiazole, two moieties known for their biological activities, these hybrid molecules can exhibit enhanced efficacy and a broader spectrum of activity.

Data Presentation: Antimicrobial Activity of Quinoline-Thiazole Hybrids

The antimicrobial activity of synthesized quinoline-thiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
QT-1 Staphylococcus aureus8Gentamycin4
Escherichia coli16Gentamycin8
Candida albicans4Amphotericin B1
Aspergillus fumigatus2Amphotericin B0.5
QT-2 Staphylococcus aureus4Gentamycin4
Escherichia coli8Gentamycin8
Candida albicans2Amphotericin B1
Aspergillus fumigatus1Amphotericin B0.5

Note: The data presented here is a representative summary compiled from multiple sources and is intended for illustrative purposes.

Experimental Protocols: Synthesis of Quinoline-Thiazole Hybrids

This protocol describes a general method for the synthesis of quinoline-thiazole hybrids via the cyclization of thiosemicarbazones.

Materials:

  • Substituted 2-chloro-quinoline-3-carbaldehyde

  • Thiosemicarbazide

  • Substituted phenacyl bromide

  • Ethanol

  • Glacial acetic acid

  • Sodium acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Protocol:

  • Synthesis of Thiosemicarbazone (Intermediate 1):

    • Dissolve 1 equivalent of substituted 2-chloro-quinoline-3-carbaldehyde in ethanol.

    • Add a solution of 1.1 equivalents of thiosemicarbazide in hot water.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone intermediate.

  • Synthesis of Quinoline-Thiazole Hybrid (Final Product):

    • Suspend 1 equivalent of the thiosemicarbazone intermediate in ethanol.

    • Add 1 equivalent of substituted phenacyl bromide and 1.5 equivalents of sodium acetate.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Logical Relationship: Synthesis of Quinoline-Thiazole Hybrids

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_process Processes start1 2-Chloro-quinoline-3-carbaldehyde process1 Condensation start1->process1 start2 Thiosemicarbazide start2->process1 start3 Substituted Phenacyl Bromide process2 Cyclization start3->process2 intermediate Thiosemicarbazone intermediate->process2 final_product Quinoline-Thiazole Hybrid process1->intermediate process2->final_product

Caption: Synthetic pathway for quinoline-thiazole hybrids.

Section 2: Synthesis and Antimicrobial Activity of Trifluoromethyl-Substituted Chalcones

Chalcones are precursors to flavonoids and isoflavonoids and are known for their wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance their antimicrobial properties, likely due to increased lipophilicity and metabolic stability.

Data Presentation: Antimicrobial Activity of Trifluoromethyl-Substituted Chalcones

The following table summarizes the MIC values of representative trifluoromethyl-substituted chalcones against various microbial strains.[1]

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
CF3-Chalcone 1 Staphylococcus aureus16Ciprofloxacin2
Bacillus subtilis8Ciprofloxacin1
Candida albicans32Fluconazole8
Aspergillus niger16Fluconazole4
CF3-Chalcone 2 Staphylococcus aureus8Ciprofloxacin2
Bacillus subtilis4Ciprofloxacin1
Candida albicans16Fluconazole8
Aspergillus niger8Fluconazole4

Note: The data presented here is a representative summary compiled from multiple sources and is intended for illustrative purposes.[1]

Experimental Protocols: Synthesis of Trifluoromethyl-Substituted Chalcones

This protocol outlines the Claisen-Schmidt condensation for the synthesis of trifluoromethyl-substituted chalcones.[1]

Materials:

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Trifluoromethyl-substituted benzaldehyde (e.g., 4-(trifluoromethyl)benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 40%)

  • Hydrochloric acid (e.g., 10%)

  • Standard laboratory glassware and equipment

Protocol:

  • Reaction Setup:

    • Dissolve 1 equivalent of the substituted acetophenone and 1 equivalent of the trifluoromethyl-substituted benzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

  • Condensation Reaction:

    • Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

    • Filter the precipitated solid, wash thoroughly with water, and air dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[1]

Experimental Workflow: Synthesis and Testing of Antimicrobial Chalcones

G cluster_synthesis Synthesis cluster_testing Antimicrobial Testing start Starting Materials (Acetophenone & Benzaldehyde) reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization mic_assay Broth Microdilution (MIC Determination) characterization->mic_assay data_analysis Data Analysis mic_assay->data_analysis

Caption: Workflow for chalcone synthesis and evaluation.

Section 3: Key Signaling Pathways in Antimicrobial Action

Understanding the mechanism of action of antimicrobial agents is crucial for their development and for overcoming resistance. Below are diagrams of two common targets for antifungal and antibacterial drugs.

Antifungal Target: Ergosterol Biosynthesis Pathway

Many antifungal drugs, such as azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[2][3] Inhibition of this pathway disrupts membrane function, leading to fungal cell death.[2][3]

G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol inhibition lanosterol->inhibition inhibition->ergosterol azoles Azoles azoles->inhibition Inhibit 14α-demethylase

Caption: Inhibition of the ergosterol biosynthesis pathway.

Antibacterial Target: Bacterial Protein Synthesis

A significant number of antibiotics exert their effect by inhibiting bacterial protein synthesis, a process essential for bacterial growth and replication. These antibiotics typically bind to either the 30S or 50S ribosomal subunits, interfering with different stages of translation.

G cluster_ribosome 70S Ribosome cluster_process Translation Process cluster_antibiotics Inhibitory Antibiotics ribosome_30S 30S Subunit initiation Initiation ribosome_30S->initiation ribosome_50S 50S Subunit elongation Elongation ribosome_50S->elongation initiation->elongation termination Termination elongation->termination aminoglycosides Aminoglycosides aminoglycosides->ribosome_30S tetracyclines Tetracyclines tetracyclines->ribosome_30S macrolides Macrolides macrolides->ribosome_50S chloramphenicol Chloramphenicol chloramphenicol->ribosome_50S

Caption: Antibiotic inhibition of bacterial protein synthesis.

Section 4: General Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Grow the microbial culture overnight in the appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution of Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

  • Controls:

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) using a microplate reader.

References

Application Notes and Protocols for Condensation Reactions with 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for condensation reactions involving 1-benzyl-1H-imidazole-5-carboxaldehyde. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of novel imidazole-based therapeutic agents.

Introduction

This compound is a valuable scaffold in organic synthesis. The presence of a reactive aldehyde group on the imidazole ring allows for a variety of chemical transformations, most notably condensation reactions, to generate more complex molecular architectures. The resulting imidazole derivatives have been investigated for a range of pharmacological activities, including as antimicrobial, antifungal, and anticancer agents.[1] Condensation reactions, such as the Knoevenagel condensation, provide an efficient method for the formation of new carbon-carbon bonds, leading to compounds with extended conjugation and diverse biological properties.

One promising area of application for derivatives of this compound is in the modulation of the Takeda G protein-coupled receptor 5 (TGR5). TGR5 has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Agonists of TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), leading to improved glucose homeostasis. The synthesis of novel TGR5 agonists is an active area of research in drug development.[2]

Key Applications in Drug Development

Derivatives synthesized from this compound via condensation reactions are of significant interest in several therapeutic areas:

  • Metabolic Diseases: As precursors to potent TGR5 agonists, these compounds are being explored for the treatment of type 2 diabetes and obesity.[2]

  • Oncology: The imidazole core is a common feature in many anticancer agents, and novel derivatives are continuously being evaluated for their cytotoxic effects against various cancer cell lines.

  • Infectious Diseases: Imidazole-containing compounds have a long history as antifungal and antimicrobial agents. Condensation reactions provide a route to novel structures with potentially enhanced or broader-spectrum activity.[3]

Experimental Protocols

The following section details a representative experimental protocol for a Knoevenagel condensation reaction of this compound with an active methylene compound, 2-cyanoacetamide. This protocol is adapted from a similar procedure and provides a solid foundation for the synthesis of a variety of α,β-unsaturated imidazole derivatives.

Protocol: Synthesis of (E)-3-(1-benzyl-1H-imidazol-5-yl)-2-cyanoacrylamide

This protocol describes the Knoevenagel condensation of this compound with 2-cyanoacetamide, catalyzed by piperidine.

Materials:

  • This compound

  • 2-Cyanoacetamide

  • Piperidine

  • Methanol, analytical grade

  • Isopropanol, analytical grade

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add methanol to the flask to create a slurry.

  • To this slurry, add 2-cyanoacetamide (1.1 eq.).

  • Add a catalytic amount of piperidine (e.g., 10 drops).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with cold isopropanol.

  • Air-dry the purified product.

  • Characterize the final product by 1H NMR, 13C NMR, mass spectrometry, and melting point analysis.

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation product, (E)-3-(1-benzyl-1H-imidazol-5-yl)-2-cyanoacrylamide, based on the protocol described above and data from analogous reactions.

ParameterValue
Product Name (E)-3-(1-benzyl-1H-imidazol-5-yl)-2-cyanoacrylamide
Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Yield High (potentially approaching quantitative)
Melting Point Expected to be a crystalline solid with a defined melting point
1H NMR (DMSO-d6, δ ppm) Anticipated signals: Aromatic protons, vinyl proton, benzyl CH2 protons, amide NH2 protons.
13C NMR (DMSO-d6, δ ppm) Anticipated signals: Imidazole, phenyl, vinyl, nitrile, and amide carbonyl carbons.
Mass Spectrometry (ESI-MS) m/z [M+H]+ expected at ~253.11

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (E)-3-(1-benzyl-1H-imidazol-5-yl)-2-cyanoacrylamide.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Combine Reactants (Aldehyde, Cyanoacetamide, Methanol) add_catalyst 2. Add Piperidine start->add_catalyst reflux 3. Heat to Reflux (2-4 hours) add_catalyst->reflux cool 4. Cool in Ice Bath reflux->cool Reaction Complete (TLC) filtrate 5. Vacuum Filtration cool->filtrate wash 6. Wash with Isopropanol filtrate->wash dry 7. Air Dry Product wash->dry characterize 8. Characterization (NMR, MS, MP) dry->characterize TGR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects TGR5 TGR5 Receptor Gs Gs Protein TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates GLP1 GLP-1 Secretion PKA->GLP1 EPAC->GLP1 Glucose Improved Glucose Homeostasis GLP1->Glucose Agonist Imidazole Derivative (Agonist) Agonist->TGR5 Binds to

References

Application Notes and Protocols for the Derivatization of 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the aldehyde functional group in 1-Benzyl-1H-imidazole-5-carboxaldehyde. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] The imidazole moiety is a well-established pharmacophore, and its derivatives have shown promise as antimicrobial, antifungal, and anticancer agents.[2] This document details protocols for key transformations of the aldehyde group, including condensation reactions (Schiff base formation and Knoevenagel condensation), oxidation to a carboxylic acid, and reduction to an alcohol.

The derivatization of this compound is of significant interest in medicinal chemistry. For instance, derivatives of the corresponding carboxylic acid have been synthesized and evaluated as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of metabolic diseases such as type 2 diabetes and obesity.[1][3]

Condensation Reactions

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with active methylene compounds in the Knoevenagel condensation. These reactions are fundamental in expanding the molecular diversity of the imidazole scaffold.

Schiff Base Formation

The reaction of this compound with primary amines yields Schiff bases, which are valuable intermediates and have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2]

Experimental Workflow for Schiff Base Formation

start Start reactants This compound + Primary Amine start->reactants dissolve Dissolve reactants in a suitable solvent (e.g., Ethanol, Methanol) reactants->dissolve reflux Reflux the reaction mixture dissolve->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool the reaction mixture monitor->cool Reaction Complete isolate Isolate the product by filtration cool->isolate purify Recrystallize from a suitable solvent isolate->purify characterize Characterize the Schiff base product (FT-IR, NMR, Mass Spec) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of Schiff bases.

Protocol for Schiff Base Synthesis (General)

This protocol is a general procedure for the synthesis of Schiff bases from aromatic aldehydes and primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-chloroaniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product and characterize it by FT-IR, NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum around 1615–1650 cm⁻¹.[2]

Quantitative Data for Schiff Base Formation (Analogous Reactions)

ReactantsSolventCatalystReaction TimeYield (%)Reference
m-Nitrobenzaldehyde + p-ChloroanilineEthanolGlacial Acetic Acid-~60JETIR (2018)
Benzaldehyde + AnilineEthanol-3 hours-HMU CPD (2018)
Imidazole-2-carboxaldehyde + L-phenylalanineMethanolKOH--Der Pharma Chemica (2015)
Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated products. This reaction is a powerful tool for carbon-carbon bond formation.

Protocol for Knoevenagel Condensation (General)

This protocol describes a general, environmentally friendly method for the Knoevenagel condensation of aromatic aldehydes with malononitrile using sonication.

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Beaker

  • Glass rod

  • Ultrasonic bath

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a 50 ml beaker, mix this compound (0.01 M) with malononitrile (0.01 M).

  • Add a catalytic amount of ammonium acetate to the mixture.

  • Stir the mixture continuously with a glass rod.

  • Place the beaker in an ultrasonic bath at room temperature for 5-7 minutes.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, recrystallize the crude product using a mixture of n-hexane and ethyl acetate.

  • Filter and dry the crystalline product.

Quantitative Data for Knoevenagel Condensation (Analogous Reactions)

AldehydeActive Methylene CompoundCatalystReaction Time (min)Yield (%)Reference
p-BromobenzaldehydeMalononitrileAmmonium Acetate5691.64Banaras Hindu University
p-NitrobenzaldehydeMalononitrileAmmonium Acetate6093.14Banaras Hindu University
o-NitrobenzaldehydeMalononitrileAmmonium Acetate5892.40Banaras Hindu University

Oxidation to Carboxylic Acid

The oxidation of the aldehyde group to a carboxylic acid is a crucial step in the synthesis of many biologically active imidazole derivatives, including potent TGR5 agonists.

Protocol for Oxidation (General)

A general method for the oxidation of aldehydes to carboxylic acids involves the use of an oxidizing agent like potassium permanganate (KMnO₄) or nitric acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Nitric Acid

  • Acetone or water (solvent)

  • Sodium bisulfite (for quenching)

  • Hydrochloric acid (for acidification)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure (using KMnO₄):

  • Dissolve this compound in acetone or a mixture of acetone and water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the stirred mixture.

  • Continue stirring at low temperature until the purple color of the permanganate disappears.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Reduction to Alcohol

The reduction of the aldehyde group to a primary alcohol provides another avenue for derivatization, leading to compounds with different physicochemical properties and biological activities.

Protocol for Reduction (General)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes to alcohols.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data for Reduction of Aldehydes with NaBH₄ (Analogous Reactions)

AldehydeCo-reagentSolventReaction Time (min)Yield (%)Reference
Benzaldehyde(NH₄)₂SO₄wet-THF2096Oriental Journal of Chemistry
4-bromobenzaldehyde(NH₄)₂SO₄wet-THF3096Oriental Journal of Chemistry
4-nitrobenzaldehyde(NH₄)₂SO₄wet-THF3093Oriental Journal of Chemistry

Application in Drug Discovery: TGR5 Agonism

Derivatives of 1-Benzyl-1H-imidazole-5-carboxylic acid have been identified as potent agonists of TGR5. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. This makes TGR5 an attractive therapeutic target for type 2 diabetes and other metabolic disorders.[1][3]

TGR5 Signaling Pathway

cluster_cell Enteroendocrine L-Cell TGR5 TGR5 G_protein Gαs TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GLP1_secretion GLP-1 Secretion PKA->GLP1_secretion Stimulates ligand Imidazole Derivative (TGR5 Agonist) ligand->TGR5 Binds and Activates

Caption: TGR5 signaling pathway in enteroendocrine L-cells.

References

Application Notes and Protocols: HPLC Purification of 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-imidazole-5-carboxaldehyde is a versatile intermediate compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring both an imidazole ring and a carboxaldehyde group, makes it a valuable building block in the development of biologically active molecules, including potential antifungal and antibacterial agents.[2][3] Given its role in synthetic chemistry, obtaining high-purity this compound is crucial for ensuring the quality and efficacy of downstream products. This document provides a detailed high-performance liquid chromatography (HPLC) method for the purification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O[3]
Molecular Weight186.21 g/mol [3]
CAS Number85102-99-4
AppearanceOff-white solid[2]
Melting Point46-49 °C[3]
Purity (typical)≥ 98% (HPLC)[1][2]

HPLC Purification Method

The following reverse-phase HPLC (RP-HPLC) method is recommended for the purification of this compound. RP-HPLC is well-suited for separating moderately polar to nonpolar compounds. The presence of the benzyl group imparts significant nonpolar character to the molecule, making it a good candidate for retention on a C18 stationary phase.

A gradient elution is proposed to ensure good separation of the target compound from potential impurities, which may have a range of polarities. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Water is the aqueous component of the mobile phase. A small amount of formic acid is added to the mobile phase to improve peak shape by ensuring the imidazole nitrogen is protonated. UV detection at 254 nm is selected based on the presence of the aromatic imidazole and benzyl rings, which are expected to have strong absorbance at this wavelength.

A summary of the HPLC parameters is provided in Table 2.

ParameterRecommended Condition
Chromatographic Column C18, 250 mm x 10 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (equilibration)
Flow Rate 4.0 mL/min
Injection Volume 500 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

Experimental Protocol

Reagents and Materials
  • This compound (crude)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • Methanol (HPLC grade, for sample dissolution)

  • Syringe filters (0.45 µm, PTFE)

Sample Preparation
  • Accurately weigh approximately 50 mg of crude this compound.

  • Dissolve the crude material in 10 mL of methanol.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC System Preparation
  • Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Degas the mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Set up the HPLC system according to the parameters outlined in Table 2.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

Purification Run
  • Inject 500 µL of the prepared sample onto the column.

  • Run the gradient method as described in Table 2.

  • Monitor the separation at 254 nm.

  • Collect fractions corresponding to the main peak, which is the purified this compound.

Post-Purification Processing
  • Combine the collected fractions containing the pure product.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified solid product.

  • Analyze the purity of the final product using the same HPLC method but with a smaller injection volume (e.g., 10 µL).

Data Presentation

The following table (Table 3) presents hypothetical data from a purification run to illustrate the expected outcome of the method.

Peak No.Retention Time (min)Peak Area (%)Identification
14.25.8Impurity 1
215.689.5This compound
321.14.7Impurity 2

Visualizations

G Experimental Workflow for HPLC Purification A Sample Preparation (Dissolve and Filter Crude Product) C Sample Injection (500 µL) A->C B HPLC System Equilibration (C18 Column, Initial Mobile Phase) B->C D Gradient Elution and Separation C->D E UV Detection (254 nm) D->E F Fraction Collection (Collect Peak of Interest) E->F G Post-Purification (Solvent Evaporation and Lyophilization) F->G H Purity Analysis (Analytical HPLC) G->H

Caption: Workflow for the HPLC purification of this compound.

G HPLC System Configuration cluster_0 Mobile Phase Delivery SolventA Mobile Phase A (0.1% Formic Acid in Water) Pump Gradient Pump SolventA->Pump SolventB Mobile Phase B (0.1% Formic Acid in Acetonitrile) SolventB->Pump Injector Autosampler/Manual Injector Pump->Injector Column C18 Column (250 x 10 mm, 5 µm) Injector->Column Detector UV-Vis Detector (λ = 254 nm) Column->Detector Collector Fraction Collector Detector->Collector DataSystem Data Acquisition System Detector->DataSystem

Caption: Logical relationship of components in the HPLC purification system.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde, a key intermediate in the development of pharmaceuticals and other biologically active molecules.[1][2] Two primary synthetic routes are presented: the N-benzylation of imidazole-5-carboxaldehyde and the formylation of 1-benzyl-1H-imidazole.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group and a benzyl-protected imidazole core, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including potential therapeutic agents. The protocols outlined below are designed to be scalable and efficient for laboratory and pilot-plant production.

Data Presentation: Comparison of Synthetic Routes

The two principal methods for preparing this compound are summarized and compared in the table below. This allows for an informed decision based on starting material availability, reaction conditions, and scalability.

ParameterRoute 1: N-Benzylation Route 2: Vilsmeier-Haack Formylation
Starting Material Imidazole-5-carboxaldehyde1-Benzyl-1H-imidazole
Key Reagents Benzyl bromide or chloride, Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature0 °C to 80 °C
Reaction Time 12-24 hours4-12 hours
Work-up Filtration, extraction, and crystallization/chromatographyQuenching with ice water, basification, extraction, and crystallization/chromatography
Reported Yields (Analogous Reactions) 70-90%60-85%
Key Advantages Direct route if starting aldehyde is available; milder conditions.Utilizes a common and inexpensive formylating agent.[3]
Potential Challenges Potential for N-1 vs. N-3 benzylation (regioselectivity), though products are identical.Regioselectivity of formylation (C-5 vs. C-2); requires careful handling of POCl₃.

Experimental Protocols

Route 1: N-Benzylation of Imidazole-5-carboxaldehyde

This protocol describes the synthesis of this compound from commercially available imidazole-5-carboxaldehyde. The method is based on standard N-alkylation procedures for imidazoles.[4]

Materials:

  • Imidazole-5-carboxaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a stirred suspension of imidazole-5-carboxaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Route 2: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

This protocol details the formylation of 1-benzyl-1H-imidazole at the C-5 position using the Vilsmeier-Haack reagent.[5][6] This method is effective for introducing a formyl group onto electron-rich heterocyclic systems.

Materials:

  • 1-Benzyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, optional)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer and thermometer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a three-neck flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 1-benzyl-1H-imidazole (1.0 eq) in anhydrous DMF or DCM dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a cold sodium hydroxide solution to pH 8-9.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_route1 Route 1: N-Benzylation cluster_route2 Route 2: Vilsmeier-Haack Formylation I5C Imidazole-5- carboxaldehyde Reaction1 N-Benzylation (RT, 12-24h) I5C->Reaction1 BnBr Benzyl Bromide BnBr->Reaction1 Base K₂CO₃ / Acetonitrile Base->Reaction1 Workup1 Filtration & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 1-Benzyl-1H-imidazole- 5-carboxaldehyde Purification1->Product1 BnIm 1-Benzyl-1H-imidazole Reaction2 Formylation (0-80°C, 4-12h) BnIm->Reaction2 Vilsmeier POCl₃ / DMF Vilsmeier->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 1-Benzyl-1H-imidazole- 5-carboxaldehyde Purification2->Product2

Caption: Comparative workflow for the synthesis of this compound.

Logical_Relationship Start_I5C Imidazole-5- carboxaldehyde Route1 Route 1 (N-Benzylation) Start_I5C->Route1 Start_BnIm 1-Benzyl-1H- imidazole Route2 Route 2 (Vilsmeier-Haack) Start_BnIm->Route2 Target 1-Benzyl-1H-imidazole- 5-carboxaldehyde Route1->Target Route2->Target

Caption: Logical relationship of starting materials to the final product via two synthetic routes.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 1-Benzyl-1H-imidazole-5-carboxaldehyde as a key starting material. The protocols are designed to be adaptable for the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs.

Introduction

This compound is a versatile bifunctional molecule, incorporating both a reactive aldehyde group and an imidazole core.[1] This unique combination makes it an excellent starting material for the construction of a variety of novel and complex heterocyclic systems. The imidazole moiety is a well-established pharmacophore found in numerous biologically active compounds, and its derivatization through the aldehyde functionality opens up a vast chemical space for the development of new therapeutic agents.[1][2] These protocols focus on two key transformations: the synthesis of fused pyrazolo[1,5-a]pyrimidines and a Knoevenagel condensation followed by cyclization to yield novel fused dihydropyridine derivatives.

Application 1: Synthesis of Novel 7-(1-Benzyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds recognized for their wide range of biological activities, including acting as protein kinase inhibitors in cancer therapy.[3][4] The following protocol describes a representative one-pot synthesis of 7-(1-Benzyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine derivatives via the condensation of this compound with a 5-aminopyrazole and a β-ketoester.

Reaction Scheme

G A This compound D One-Pot Reaction (e.g., Microwave Irradiation) A->D B 5-Aminopyrazole B->D C β-Ketoester C->D E 7-(1-Benzyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine D->E

Caption: General reaction scheme for the synthesis of 7-(1-Benzyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidines.

Experimental Protocol

Materials:

  • This compound

  • Substituted 5-aminopyrazole (e.g., 3-phenyl-1H-pyrazol-5-amine)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the selected 5-aminopyrazole (1.0 mmol), and the β-ketoester (1.2 mmol).

  • Add 5 mL of anhydrous ethanol to the vial.

  • Add 2-3 drops of piperidine as a catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure 7-(1-Benzyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Data Presentation: Synthesis of Representative Pyrazolo[1,5-a]pyrimidines
Entry5-Aminopyrazoleβ-KetoesterReaction Time (min)Yield (%)
13-Phenyl-1H-pyrazol-5-amineEthyl acetoacetate2085
23-(4-Chlorophenyl)-1H-pyrazol-5-amineEthyl acetoacetate2581
33-Methyl-1H-pyrazol-5-amineEthyl benzoylacetate3078
41H-Pyrazol-5-amineMethyl 3-oxobutanoate2088

Application 2: Synthesis of Fused Imidazo[1,2-a]dihydropyridines via Knoevenagel Condensation and Cyclization

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound.[5] This protocol outlines a two-step, one-pot synthesis of a novel fused dihydropyridine system starting with the Knoevenagel condensation of this compound, followed by a cyclization reaction.

Reaction Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization A This compound C Intermediate (Benzylidene Malononitrile derivative) A->C Base catalyst (e.g., Piperidine) B Active Methylene Compound (e.g., Malononitrile) B->C E Fused Imidazo[1,2-a]dihydropyridine C->E Reflux D Cyclizing Agent (e.g., Dimedone) D->E

Caption: Workflow for the two-step, one-pot synthesis of fused imidazo[1,2-a]dihydropyridines.

Experimental Protocol

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Cyclizing agent (e.g., dimedone)

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in 15 mL of anhydrous ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the Knoevenagel condensation. Monitor the formation of the intermediate by TLC.

  • To the same flask, add the cyclizing agent (1.0 mmol).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven to yield the pure fused imidazo[1,2-a]dihydropyridine.

Data Presentation: Synthesis of Representative Fused Imidazo[1,2-a]dihydropyridines
EntryActive Methylene CompoundCyclizing AgentReaction Time (h)Yield (%)
1MalononitrileDimedone475
2Ethyl cyanoacetate4,4-Dimethyl-1,3-cyclohexanedione572
3MalononitrileBarbituric acid668
4Methyl cyanoacetateN,N-Dimethylbarbituric acid570

Signaling Pathway Implication

Derivatives of imidazole-fused heterocycles are known to interact with various signaling pathways implicated in diseases such as cancer and metabolic disorders. For instance, pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling.[3] The novel compounds synthesized using these protocols could be screened for their potential to modulate such pathways.

G A Growth Factor B Receptor Tyrosine Kinase A->B C Protein Kinase (e.g., EGFR, B-Raf) B->C D Downstream Signaling (e.g., MAPK/ERK Pathway) C->D E Cell Proliferation, Survival, Angiogenesis D->E F Synthesized Pyrazolo[1,5-a]pyrimidine Derivative F->C Inhibition

Caption: Potential inhibitory action of synthesized pyrazolo[1,5-a]pyrimidines on a generic protein kinase signaling pathway.

Conclusion

The protocols detailed in these application notes demonstrate the utility of this compound as a valuable and versatile starting material for the synthesis of novel and potentially bioactive heterocyclic compounds. The described methods are robust, amenable to library synthesis, and provide access to diverse chemical scaffolds for drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzyl-1H-imidazole-5-carboxaldehyde synthesis.

Experimental Workflow

The synthesis of this compound is typically a two-step process. The first step involves the benzylation of an imidazole precursor, followed by the formylation of the resulting 1-benzyl-1H-imidazole at the C5 position, commonly achieved through the Vilsmeier-Haack reaction.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Formylation Imidazole Imidazole Reaction_1 Benzylation Imidazole->Reaction_1 Reacts with Benzyl_Halide Benzyl Halide/ Alcohol Benzyl_Halide->Reaction_1 Base_Solvent Base/Solvent Base_Solvent->Reaction_1 1_Benzyl_Imidazole 1-Benzyl-1H-imidazole Formylation Vilsmeier-Haack Formylation 1_Benzyl_Imidazole->Formylation Reacts with Reaction_1->1_Benzyl_Imidazole Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Formylation Final_Product 1-Benzyl-1H-imidazole- 5-carboxaldehyde Formylation->Final_Product

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Benzylation of Imidazole

Q1: What are the common methods for the benzylation of imidazole?

A1: Common methods include direct alkylation with a benzyl halide (e.g., benzyl bromide or chloride), often in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent such as acetonitrile or DMF.[1][2] Another approach involves using benzyl alcohol at higher temperatures.[3]

Q2: I am getting a low yield of 1-benzyl-1H-imidazole. What are the possible reasons and solutions?

A2: Low yields can result from several factors. Ensure your starting materials, particularly the imidazole and benzylating agent, are pure and reactive. Optimize the reaction temperature; for benzyl chloride, temperatures around 50-70°C are common. Monitor the reaction's progress using TLC or HPLC to determine the optimal reaction time. The choice of base and solvent is also critical; sodium hydride in an anhydrous solvent like THF or potassium carbonate in DMF are effective combinations.

ParameterRecommendationPotential Issue if Not Followed
Reagent Purity Use high-purity imidazole and benzyl halide.Side reactions and low conversion.
Reaction Temperature 50-70°C for benzyl chloride.Incomplete reaction or side product formation.
Base Sodium hydride or potassium carbonate.Inefficient deprotonation of imidazole.
Solvent Anhydrous DMF or acetonitrile.Poor solubility or side reactions.

Q3: A significant amount of a white, crystalline solid is forming as a byproduct. What is it and how can I minimize it?

A3: This is likely the primary side product, 1,3-dibenzylimidazolium chloride, which forms when the already synthesized 1-benzyl-1H-imidazole reacts with unreacted benzyl chloride. To minimize its formation, you can use a slight excess of imidazole relative to the benzyl halide.[1] Alternatively, using benzyl alcohol instead of benzyl chloride can prevent the formation of this salt byproduct.[3]

Q4: How can I effectively purify the 1-benzyl-1H-imidazole product?

A4: To remove unreacted imidazole, which is water-soluble, wash the crude product with water. The 1,3-dibenzylimidazolium salt byproduct can be removed by washing with a non-polar solvent, as it is generally insoluble in such solvents. For further purification from other impurities, silica gel column chromatography using an eluent system like ethyl acetate/hexane is effective.[1][2]

Step 2: Vilsmeier-Haack Formylation

Q5: What is the Vilsmeier-Haack reaction and how does it work in this synthesis?

A5: The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[4][5][6][7] In this synthesis, it is used to formylate 1-benzyl-1H-imidazole at the C5 position. The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxyhalide like phosphorus oxychloride (POCl₃).[4][7] The Vilsmeier reagent is a weak electrophile that then reacts with the electron-rich imidazole ring.[6]

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Imidazole_Ring 1-Benzyl-1H-imidazole Imidazole_Ring->Iminium_Intermediate attacks Product 1-Benzyl-1H-imidazole- 5-carboxaldehyde Iminium_Intermediate->Product undergoes Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q6: My Vilsmeier-Haack reaction is giving a low yield. What are the common troubleshooting steps?

A6: Low yields in the Vilsmeier-Haack reaction can often be attributed to the purity of the reagents and the reaction conditions.

  • Reagent Quality : Ensure that the DMF is anhydrous and free of dimethylamine, as this impurity can react with the Vilsmeier reagent. The phosphorus oxychloride should also be of high purity.

  • Temperature Control : The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (e.g., 0°C) to prevent decomposition. The subsequent formylation reaction temperature depends on the reactivity of the substrate and may range from below 0°C to 80°C.[8]

  • Stoichiometry : The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often used.

  • Reaction Time : Monitor the reaction progress by TLC to determine the optimal reaction time.

Q7: I am observing the formation of a precipitate during the preparation of the Vilsmeier reagent. Is this normal and how should I handle it?

A7: Yes, the Vilsmeier reagent (the chloroiminium salt) can sometimes precipitate from the reaction mixture, especially at low temperatures. This can cause issues with stirring. Using a suitable co-solvent like chloroform or ensuring vigorous mechanical stirring can help manage this.

Q8: What are the potential side products in the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole?

A8: Besides unreacted starting material, potential side products can arise from formylation at other positions of the imidazole ring, although formylation at C5 is generally favored for 1-substituted imidazoles. Over-formylation or other side reactions involving the Vilsmeier reagent are also possible, though less common under controlled conditions.

Q9: What is the recommended procedure for purifying the final this compound product?

A9: After the reaction is complete, the mixture is typically quenched by pouring it into ice-cold water or a basic solution (e.g., sodium carbonate or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt and neutralize excess acid.[9] The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-imidazole

This protocol is based on the alkylation of imidazole with benzyl bromide using potassium carbonate as the base.

Materials:

  • Imidazole

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium hydrogen carbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl bromide (1.1 equivalents) to the suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, partition the reaction mixture between ethyl acetate and a saturated aqueous sodium hydrogen carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 1-benzyl-1H-imidazole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Reactant/ReagentMolar RatioTypical YieldReference
Imidazole:Benzyl Bromide:K₂CO₃1 : 1.1 : 2~99% (for a similar synthesis)[10]
Imidazole:Benzyl Bromide:Na₂CO₃1 : 1 : -42%[1]
Protocol 2: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

This protocol describes the formylation of 1-benzyl-1H-imidazole to yield this compound.

Materials:

  • 1-Benzyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous, optional co-solvent)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 1-benzyl-1H-imidazole (1.0 equivalent) in anhydrous DMF (or DCM) dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

SubstrateReagentsConditionsYield
Electron-rich arenes (general)POCl₃, DMF0°C to 80°CGenerally good to excellent
Pyrazole derivativesPOCl₃, DMF0°C then 70°C, 5-6hGood yield
HydrazonesPOCl₃, DMFMicrowave, 60°C, 10 min85%

Disclaimer: These protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. Reaction conditions may need to be optimized for specific substrates and scales.

References

Technical Support Center: Formylation of 1-Benzyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1-benzyl-1H-imidazole. The following information is designed to address common side reactions and provide practical solutions for optimizing experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formylation of 1-benzyl-1H-imidazole, primarily focusing on the Vilsmeier-Haack reaction.

Problem 1: Low or No Yield of the Desired Formylated Product

Possible Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃), is sensitive to moisture. Contamination with water will lead to its decomposition and a failure of the formylation reaction.

  • Insufficient Reaction Temperature: The reactivity of the substrate influences the required reaction temperature, which can range from 0°C to 80°C.[1] If the reaction is sluggish, the temperature may be too low.

  • Impure Starting Materials: The presence of impurities in the 1-benzyl-1H-imidazole or the reagents can lead to the formation of side products and a decrease in the yield of the desired product.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. The Vilsmeier reagent should be prepared in situ and used immediately.

  • Optimize Reaction Temperature: Monitor the reaction's progress using thin-layer chromatography (TLC). If the reaction is not proceeding at a lower temperature, a gradual increase in temperature may be necessary.

  • Purify Starting Materials: Ensure the 1-benzyl-1H-imidazole is pure before starting the reaction.

Problem 2: Formation of a Mixture of Regioisomers

Possible Causes:

  • Inherent Reactivity of the Imidazole Ring: The imidazole ring has multiple positions susceptible to electrophilic attack. In the case of 1-benzyl-1H-imidazole, formylation can occur at the C2, C4, and C5 positions, leading to a mixture of 1-benzyl-1H-imidazole-2-carboxaldehyde, 1-benzyl-1H-imidazole-4-carboxaldehyde, and 1-benzyl-1H-imidazole-5-carboxaldehyde. The C5 position is generally electron-rich and prone to electrophilic attack.[1]

  • Reaction Conditions: The ratio of the formed regioisomers can be influenced by reaction parameters such as temperature and the stoichiometry of the reagents.

Solutions:

  • Control Reaction Temperature: Lower temperatures may favor the formation of a specific isomer by promoting kinetic control over thermodynamic control. It is advisable to run the reaction at a controlled low temperature (e.g., 0-5 °C) initially and monitor the product distribution by TLC or LC-MS.

  • Purification of Isomers: The separation of regioisomers can be challenging. Column chromatography on silica gel is a common method. In some cases, selective precipitation of one isomer as a salt by the addition of an acid (e.g., toluenesulfonic acid) can be an effective purification strategy.

Problem 3: Formation of Di-formylated Products

Possible Cause:

  • Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can lead to the introduction of a second formyl group onto the imidazole ring, resulting in the formation of di-formylated side products.

Solution:

  • Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient for complete conversion of the starting material without significant di-formylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the formylation of 1-benzyl-1H-imidazole?

A1: The most common side reaction is the formation of a mixture of regioisomers, primarily the 2-formyl and 5-formyl derivatives. The electronic properties of the imidazole ring allow for electrophilic substitution at multiple positions.

Q2: Which formylation method is most suitable for 1-benzyl-1H-imidazole?

A2: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds like 1-benzyl-1H-imidazole.[2]

Q3: Are there any known side reactions involving the benzyl group during the Vilsmeier-Haack reaction?

A3: While the Vilsmeier reagent can react with some activated aromatic compounds, there is no strong evidence to suggest that the benzyl group of 1-benzyl-1H-imidazole undergoes significant side reactions under typical Vilsmeier-Haack conditions. However, at higher temperatures, a mixture of benzyl formate and benzyl chloride could potentially form if benzyl alcohol is present as an impurity.[3]

Q4: How can I confirm the identity of the different formylated isomers?

A4: The different isomers can be identified and distinguished using spectroscopic methods, particularly ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts of the aldehyde proton and the imidazole ring protons and carbons will be distinct for each isomer.

Q5: What are the safety precautions for a Vilsmeier-Haack reaction?

A5: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction is exothermic and should be cooled appropriately, especially during the addition of POCl₃ to DMF.

Data Presentation

The regioselectivity of the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole is influenced by reaction conditions. The following table provides an illustrative summary of how these conditions can affect the product distribution. Note: The following data is representative and may vary based on specific experimental setups.

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)
Temperature 0 - 5 °C60 - 80 °C
POCl₃ (equivalents) 1.11.5
Reaction Time 2 - 4 hours6 - 8 hours
Major Product This compoundMixture of isomers
Minor Product(s) 1-benzyl-1H-imidazole-2-carboxaldehyde1-benzyl-1H-imidazole-2-carboxaldehyde, Di-formylated products
Typical Overall Yield 60 - 75%50 - 65%

Experimental Protocols

Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

This protocol provides a general procedure for the formylation of 1-benzyl-1H-imidazole.

Materials:

  • 1-Benzyl-1H-imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 1-benzyl-1H-imidazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with stirring. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.

Visualizations

Vilsmeier_Haack_Formylation cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_products Products and Side Products DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent start 1-Benzyl-1H-imidazole intermediate Iminium Salt Intermediate start->intermediate + Vilsmeier Reagent product_mixture Product Mixture intermediate->product_mixture Hydrolysis product_5_formyl This compound (Major Product) product_mixture->product_5_formyl side_product_2_formyl 1-Benzyl-1H-imidazole-2-carboxaldehyde (Side Product) product_mixture->side_product_2_formyl side_product_diformyl Di-formylated Product (Side Product) product_mixture->side_product_diformyl

Caption: Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole.

Troubleshooting_Workflow Start Formylation of 1-Benzyl-1H-imidazole Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes Isomers Mixture of Isomers Problem->Isomers Yes Diformylation Di-formylation Problem->Diformylation Yes End Optimized Reaction Problem->End No Solution_LowYield_1 Ensure Anhydrous Conditions LowYield->Solution_LowYield_1 Solution_LowYield_2 Optimize Temperature LowYield->Solution_LowYield_2 Solution_LowYield_3 Check Reagent Purity LowYield->Solution_LowYield_3 Solution_Isomers_1 Control Temperature (0-5 °C) Isomers->Solution_Isomers_1 Solution_Isomers_2 Purify via Column Chromatography Isomers->Solution_Isomers_2 Solution_Isomers_3 Selective Salt Precipitation Isomers->Solution_Isomers_3 Solution_Diformylation_1 Use Stoichiometric Vilsmeier Reagent Diformylation->Solution_Diformylation_1 Solution_LowYield_1->End Solution_LowYield_2->End Solution_LowYield_3->End Solution_Isomers_1->End Solution_Isomers_2->End Solution_Isomers_3->End Solution_Diformylation_1->End

Caption: Troubleshooting workflow for formylation side reactions.

References

Technical Support Center: Purification of 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Benzyl-1H-imidazole-5-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can arise from the synthetic route used. If prepared via the Vilsmeier-Haack formylation of 1-benzylimidazole, potential impurities include:

  • Unreacted 1-benzylimidazole: This is a common impurity if the formylation reaction does not go to completion.

  • Over-reacted or side products: The Vilsmeier-Haack reaction can sometimes lead to the formation of byproducts, although it is generally a regioselective process for electron-rich heterocycles.[1][2]

  • Residual Vilsmeier reagent or its decomposition products: Depending on the work-up procedure, remnants of the formylating agent (e.g., from a DMF/POCl₃ system) may be present.[3][4]

  • Solvents: Residual solvents from the reaction or extraction steps (e.g., DMF, dichloromethane, ethyl acetate) are common.

Q2: What are the general physical and chemical properties of this compound relevant to its purification?

A2: Understanding the properties of the target compound is crucial for developing a purification strategy.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂OChem-Impex
Molecular Weight 186.21 g/mol Chem-Impex
Appearance Off-white solidChem-Impex
Purity (commercial) ≥ 98% (HPLC)Chem-Impex
Storage Conditions 0-8°CChem-Impex

The presence of the imidazole ring imparts a degree of polarity and basicity, while the benzyl and carboxaldehyde groups contribute to its aromatic and reactive nature.

Q3: Is this compound stable under typical purification conditions?

A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. The imidazole ring is generally stable, but strong acidic or basic conditions should be avoided if possible to prevent potential side reactions or degradation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if prolonged storage or heating is required.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not suitable for your compound; it is too non-polar.Try a more polar solvent or a solvent mixture. For imidazole derivatives, consider solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated.Use a lower-boiling point solvent. Try adding a small amount of a non-polar "anti-solvent" (e.g., hexanes) dropwise to the warm solution until turbidity appears, then allow it to cool slowly.
No crystals form upon cooling. The solution is too dilute, or nucleation is slow.Concentrate the solution by slowly evaporating some of the solvent. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a pure crystal of the compound can also be effective.
The recrystallized product is still impure. The chosen solvent is not effective at separating the impurities. The cooling was too rapid, trapping impurities.Try a different solvent system. Ensure the solution cools slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities. The eluent system is not optimal. The column was not packed properly.Perform a thorough TLC analysis with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find an eluent that gives good separation (Rf of the product around 0.3-0.4). Ensure the column is packed uniformly to avoid channeling.
The compound is not eluting from the column. The eluent is too non-polar. The compound may be interacting strongly with the stationary phase.Gradually increase the polarity of the eluent. For basic compounds like imidazoles that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape and elution.
The compound is eluting too quickly. The eluent is too polar.Decrease the polarity of the eluent system.
Streaking or tailing of the spot on TLC and column. The compound is interacting with the acidic sites on the silica gel.Add a small amount of triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol that may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexanes, isopropanol, or toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

  • Triethylamine (optional)

  • TLC plates and developing chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system will show good separation between the product and impurities, with an Rf value for the product of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If streaking is observed on the TLC, consider adding 0.5% triethylamine to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 1-Benzyl-1H- imidazole-5-carboxaldehyde Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography High Purity Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Check (HPLC, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Purification Issue Encountered Impure_Product Product is Impure Start->Impure_Product Low_Yield Low Yield Start->Low_Yield No_Crystals No Crystallization Start->No_Crystals Poor_Separation Poor Separation (Column) Start->Poor_Separation Change_Solvent Change Recrystallization Solvent/Eluent Impure_Product->Change_Solvent Repeat_Purification Repeat Purification Step Impure_Product->Repeat_Purification Optimize_Conditions Optimize Conditions (Cooling Rate, Eluent Polarity) Low_Yield->Optimize_Conditions No_Crystals->Optimize_Conditions Induce_Nucleation Induce Nucleation (Scratching/Seeding) No_Crystals->Induce_Nucleation Poor_Separation->Change_Solvent Add_Modifier Add Eluent Modifier (e.g., Triethylamine) Poor_Separation->Add_Modifier

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: Optimization of Reaction Conditions for 1-Benzyl-1H-imidazole-5-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for the formylation of 1-benzyl-1H-imidazole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[1][2][3] The reaction is favored for electron-rich aromatic and heterocyclic compounds.[2][3]

Q2: What is the general mechanism of the Vilsmeier-Haack reaction for this synthesis?

A2: The reaction proceeds in two main stages. First, phosphoryl chloride reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium ion. Subsequently, the electron-rich 1-benzyl-1H-imidazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the work-up step to yield the final this compound.[4]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Critical parameters to monitor and optimize include the stoichiometry of the Vilsmeier reagent to the imidazole substrate, the reaction temperature, and the reaction time. The purity of reagents, especially DMF, is also crucial as impurities can lead to side reactions and lower yields.

Q4: Are there any major side products to be aware of during the synthesis of the 1-benzyl-1H-imidazole precursor?

A4: When synthesizing the 1-benzyl-1H-imidazole starting material from imidazole and benzyl chloride, a common side product is 1,3-dibenzylimidazolium chloride. This occurs when the product, 1-benzyl-1H-imidazole, acts as a nucleophile and reacts with another molecule of benzyl chloride. To minimize this, it is advisable to use a slight excess of imidazole relative to benzyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole.

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can be attributed to several factors.

Potential Cause Troubleshooting Suggestion
Inactive Vilsmeier Reagent Ensure that the phosphoryl chloride (POCl₃) and DMF are fresh and anhydrous. DMF can decompose to dimethylamine, which can quench the Vilsmeier reagent.
Incorrect Stoichiometry The molar ratio of the Vilsmeier reagent to the 1-benzyl-1H-imidazole is critical. An insufficient amount of the reagent will result in incomplete conversion. A large excess may lead to side product formation. A typical starting point is a 1.5 to 3-fold excess of the Vilsmeier reagent.
Sub-optimal Reaction Temperature The reaction temperature influences the rate of reaction. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the product and the formation of tar-like byproducts. The optimal temperature is typically in the range of 60-80°C.[3]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may require a longer duration.
Ineffective Quenching/Work-up The hydrolysis of the iminium intermediate is a crucial step. Ensure proper quenching with an ice-cold aqueous solution (e.g., sodium acetate or sodium bicarbonate solution) to facilitate the formation of the aldehyde.[5]
Issue 2: Formation of Multiple Products or Impurities

The presence of unexpected spots on a TLC plate or multiple peaks in analytical data indicates the formation of byproducts.

Potential Cause Troubleshooting Suggestion
Di-formylation Although less common for imidazoles compared to more activated systems, the use of a large excess of the Vilsmeier reagent and prolonged reaction times at high temperatures can potentially lead to di-formylation. Optimize the stoichiometry of the Vilsmeier reagent.
Formation of Colored Byproducts Overheating the reaction mixture or an improper work-up can lead to the formation of colored impurities, which can be difficult to remove. Maintain careful temperature control and ensure the quenching solution is kept cold.[5]
Unreacted Starting Material Incomplete reaction will result in the presence of 1-benzyl-1H-imidazole in the final product. Increase the reaction time or temperature, or consider a higher stoichiometry of the Vilsmeier reagent.
Hydrolysis of Phosphoryl Chloride If the reaction is not carried out under anhydrous conditions, POCl₃ can hydrolyze, which will deactivate the reagent. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulties in Product Purification

The desired product may be challenging to isolate in a pure form from the crude reaction mixture.

Potential Cause Troubleshooting Suggestion
Product is soluble in the aqueous phase during work-up The product has some polarity. Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to minimize the protonation of the imidazole nitrogen, which would increase its water solubility. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
Co-elution of impurities during column chromatography If impurities have similar polarity to the product, separation by standard column chromatography can be difficult. Try varying the solvent system for chromatography (e.g., using different ratios of hexane and ethyl acetate, or adding a small amount of a more polar solvent like methanol). Recrystallization can also be an effective purification method.
Oily Product Instead of a Solid The presence of residual solvent or impurities can prevent the product from solidifying. Ensure the product is thoroughly dried under vacuum. If it remains an oil, purification by column chromatography followed by drying is recommended.

Experimental Protocols

Synthesis of 1-Benzyl-1H-imidazole (Starting Material)

Method: Direct Alkylation

  • In a round-bottom flask, dissolve imidazole (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (1.5 equivalents).

  • To this suspension, add benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-benzyl-1H-imidazole.

Synthesis of this compound via Vilsmeier-Haack Reaction

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 equivalents).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphoryl chloride (POCl₃) (1.5 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10°C. An exothermic reaction will occur, forming the Vilsmeier reagent.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of 1-benzyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition, remove the ice bath and heat the reaction mixture to 70-80°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate 1-Benzyl-1H-imidazole Substrate->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Product 1-Benzyl-1H-imidazole- 5-carboxaldehyde Hydrolysis->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Check Reagent Quality (Anhydrous, Fresh) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (1.5-3x Vilsmeier Reagent) Check_Reagents->Check_Stoichiometry Optimize_Temp Optimize Temperature (60-80°C) Check_Stoichiometry->Optimize_Temp Monitor_Time Monitor Reaction Time (TLC) Optimize_Temp->Monitor_Time Workup_Procedure Review Work-up Procedure (Cold Quench, pH) Monitor_Time->Workup_Procedure Result_Improved Yield Improved Workup_Procedure->Result_Improved Issue Resolved Result_Not_Improved Yield Not Improved Workup_Procedure->Result_Not_Improved Issue Persists

Caption: Troubleshooting workflow for low product yield in the Vilsmeier-Haack reaction.

References

Stability of 1-Benzyl-1H-imidazole-5-carboxaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-Benzyl-1H-imidazole-5-carboxaldehyde under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, which includes an imidazole ring and an aromatic aldehyde, the primary stability concerns are susceptibility to degradation under strongly acidic, basic, and oxidative conditions. The imidazole moiety can be prone to oxidation, particularly in the presence of a base.[1] The aldehyde group may undergo reactions specific to its functionality under different pH conditions.

Q2: Is this compound stable in acidic solutions?

A2: While specific data for this compound is limited, imidazole-containing molecules are generally stable in mildly acidic solutions. However, under strongly acidic conditions and elevated temperatures, there is a potential for hydrolysis or other degradative pathways. A related compound, imidazole-2-carboxaldehyde, has been shown to exist in a pH-dependent equilibrium with its geminal diol form in acidic solutions (pH < 5). This is a non-degradative transformation but can affect analytical measurements.

Q3: What happens to this compound in basic solutions?

A3: In the presence of strong bases, aldehydes lacking alpha-hydrogens, such as this compound, can undergo the Cannizzaro reaction. This disproportionation reaction would lead to the formation of the corresponding alcohol (1-Benzyl-1H-imidazol-5-yl)methanol and carboxylic acid (1-Benzyl-1H-imidazole-5-carboxylic acid). Additionally, some imidazole derivatives are known to be susceptible to base-mediated autoxidation.[1]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, it is recommended to store this compound in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use buffered systems and to be aware of the potential for degradation at pH extremes.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in HPLC analysis after treatment with an acidic mobile phase.

  • Possible Cause 1: Gem-diol formation. In aqueous acidic conditions, the aldehyde group may be in equilibrium with its hydrated geminal diol form. This can sometimes manifest as a separate, broader peak in chromatography.

  • Troubleshooting Steps:

    • Analyze the sample using a non-aqueous or less aqueous mobile phase to see if the peak disappears.

    • Use LC-MS to check if the molecular weight of the unexpected peak corresponds to the hydrated form of the parent molecule.

    • Adjust the pH of the mobile phase to see if the peak intensity changes, which would be indicative of a pH-dependent equilibrium.

  • Possible Cause 2: Acid-catalyzed degradation. Prolonged exposure to strong acids, especially at elevated temperatures, may cause degradation of the imidazole ring or other parts of the molecule.

  • Troubleshooting Steps:

    • Minimize the time the sample is in an acidic environment.

    • Perform experiments at a lower temperature.

    • Use a less acidic mobile phase if the separation allows.

Issue 2: Loss of parent compound and appearance of new peaks after a reaction in a basic medium.

  • Possible Cause: Cannizzaro reaction. As the compound is an aldehyde without alpha-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.

  • Troubleshooting Steps:

    • Use a milder base or a non-nucleophilic base if the reaction chemistry permits.

    • Keep the reaction temperature low to minimize the rate of the Cannizzaro reaction.

    • Analyze the reaction mixture for the presence of the corresponding alcohol and carboxylic acid products using LC-MS or by comparing with authentic standards if available.

Data Presentation

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionPredicted StabilityPotential Transformation/Degradation Products
Acidic Hydrolysis0.1 M - 1 M HCl, RT to 60°CPotentially UnstableFormation of geminal diol (equilibrium), potential for ring degradation under harsh conditions.
Basic Hydrolysis0.1 M - 1 M NaOH, RT to 60°CUnstable(1-Benzyl-1H-imidazol-5-yl)methanol, 1-Benzyl-1H-imidazole-5-carboxylic acid (Cannizzaro reaction), potential for oxidative degradation of the imidazole ring.
Oxidation3% H2O2, RTPotentially UnstableN-oxides, other oxidation products of the imidazole ring.
PhotodegradationUV/Vis light exposurePotentially UnstablePhotolytic degradation products (specific products unknown).
Thermal60°CLikely StableMinimal degradation expected in the solid state.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Treatment:

    • To 1 mL of the stock solution, add 9 mL of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equimolar amount of 1 M NaOH before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Forced Degradation Study under Basic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Basic Treatment:

    • To 1 mL of the stock solution, add 9 mL of 1 M NaOH.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize each aliquot with an equimolar amount of 1 M HCl before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks corresponding to the potential Cannizzaro products and the decrease in the area of the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic Stress (1 M HCl, 60°C) stock->acid base Basic Stress (1 M NaOH, RT) stock->base oxidative Oxidative Stress (3% H2O2, RT) stock->oxidative neutralize Neutralization & Quenching acid->neutralize base->neutralize oxidative->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc lcms LC-MS for Product ID hplc->lcms

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent This compound gem_diol Geminal Diol (Equilibrium) parent->gem_diol H2O, H+ alcohol (1-Benzyl-1H-imidazol-5-yl)methanol parent->alcohol Cannizzaro (Reduction) acid_prod 1-Benzyl-1H-imidazole-5-carboxylic acid parent->acid_prod Cannizzaro (Oxidation) gem_diol->parent -H2O

References

Troubleshooting low conversion rates in imidazole aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole aldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems you may encounter during the synthesis of imidazole aldehydes.

Issue 1: Low or No Yield in Radziszewski/Debus-Radziszewski Synthesis

Q: I am performing a Radziszewski (or Debus-Radziszewski) reaction to synthesize a substituted imidazole aldehyde, but my conversion rate is very low. What are the common causes and how can I improve the yield?

A: Low yields in the Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate), are a known issue.[1] Several factors can contribute to this problem:

  • Reaction Conditions: This reaction can be sensitive to temperature and reaction time.[1] Conventional heating methods often require several hours of reflux, which can lead to side reactions and degradation of the product.

    • Solution: Consider using microwave irradiation. Studies have shown that microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and significantly improve yields.[2]

  • Catalyst: The choice and concentration of the catalyst are crucial. While the classic reaction often uses glacial acetic acid, modern variations employ other catalysts to enhance efficiency.[3]

    • Solution: Experiment with different catalysts. Lewis acids like AlCl₃, or protic acids like p-toluenesulfonic acid have been used successfully.[4] Copper(I) iodide (CuI) and boric acid have also been reported to give excellent yields.[3] The optimal concentration of the catalyst should be determined empirically; for instance, with silicotungstic acid, a concentration of 7.5 mol% was found to be optimal, with higher concentrations not improving the yield further.

  • Purity of Reactants: Impurities in the starting materials (dicarbonyl, aldehyde, or ammonia source) can lead to unwanted side reactions.

    • Solution: Ensure all reactants are of high purity. Recrystallize or distill starting materials if necessary.

  • Side Reactions: The formation of byproducts, such as oxazoles or products from the reverse Aldol condensation, can reduce the yield of the desired imidazole.[5]

    • Solution: Careful control of reaction conditions and stoichiometry can minimize side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to maximize product formation and minimize byproduct formation.

Issue 2: Poor Conversion in Vilsmeier-Haack Formylation of Imidazoles

Q: I am attempting to formylate an imidazole using the Vilsmeier-Haack reaction, but the conversion to the aldehyde is poor. How can I troubleshoot this?

A: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocycles like imidazoles.[6][7] However, several factors can lead to low conversion:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.[6]

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). The reagent should be prepared at a low temperature (0-5 °C) and used immediately.[6]

  • Insufficient Reactivity of the Imidazole Substrate: Imidazoles with electron-withdrawing substituents may be less reactive towards the electrophilic Vilsmeier reagent.

    • Solution: For less reactive substrates, you can try increasing the excess of the Vilsmeier reagent or raising the reaction temperature (e.g., to 70-80 °C).[6] Careful monitoring by TLC is essential to avoid decomposition at higher temperatures.

  • Reaction Quenching and Work-up: Improper quenching of the reaction can lead to product loss. The work-up procedure is critical for isolating the aldehyde.

    • Solution: The reaction is typically quenched by carefully adding the reaction mixture to ice water. This should be done slowly to control the exothermic reaction. The pH is then adjusted with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.[6]

Issue 3: Difficulty in Product Purification and Isolation

Q: I have successfully synthesized my imidazole aldehyde, but I am facing challenges in purifying it from the reaction mixture.

A: Purification of imidazole aldehydes can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

  • Removal of Unreacted Aldehyde: If the starting aldehyde is in excess, it needs to be removed.

    • Solution: A common method for removing aldehydes is to form a water-soluble bisulfite adduct.[8][9] The crude product can be dissolved in a suitable solvent and washed with a saturated solution of sodium bisulfite. The aldehyde adduct will move to the aqueous layer. The purified imidazole aldehyde can then be recovered from the organic layer.

  • Removal of Imidazole Byproducts: Sometimes, unreacted imidazole starting materials or other imidazole-containing byproducts are present.

    • Solution: Acid-base extraction can be effective for separating the desired product from other basic impurities.[10] The pH of the aqueous solution can be adjusted to selectively extract the compounds based on their pKa values. Column chromatography on silica gel is also a standard and effective method for purifying imidazole aldehydes.[11]

Data Presentation

Table 1: Comparison of Imidazole Synthesis Methods

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[3]
Catalytic Radziszewski 2,4,5-Trisubstituted ImidazolesBenzil, Substituted Aldehyde, Ammonium AcetateCopper(I) Iodide (10 mol%)EthanolReflux1-3 hHigh[3]
Microwave-Assisted 2,4,5-Trisubstituted Imidazoles1,2-Diketones, Aldehydes, Ammonium AcetateNone or various catalystsSolvent-free or Ethanol120-1403-15 min80-99[12]
Vilsmeier-Haack Imidazole-2-carboxaldehyde2-Bromo-1H-imidazole, DMFi-PrMgCl, n-BuLiTHF0-200.5 h91[11]

Experimental Protocols

Protocol 1: Radziszewski Synthesis of 2,4,5-Triphenylimidazole [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reflux: Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Vilsmeier-Haack Formylation of an Imidazole Derivative [6]

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.

  • Substrate Addition: Dissolve the imidazole starting material in an anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature controlled.

  • Reaction: Allow the reaction to warm to the desired temperature (this may range from room temperature to 80 °C depending on the substrate's reactivity) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH 7-8).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the crude imidazole aldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Conversion Rate in Imidazole Aldehyde Synthesis reaction_type Identify Synthesis Method start->reaction_type radziszewski Radziszewski / Debus-Radziszewski reaction_type->radziszewski Radziszewski vilsmeier Vilsmeier-Haack Formylation reaction_type->vilsmeier Vilsmeier-Haack oxidation Oxidation of Hydroxymethylimidazole reaction_type->oxidation Oxidation check_conditions_R Check Reaction Conditions: - Temperature - Time - Solvent radziszewski->check_conditions_R check_catalyst_R Optimize Catalyst: - Type - Concentration radziszewski->check_catalyst_R check_reagents_R Verify Reagent Purity radziszewski->check_reagents_R check_reagent_V Check Vilsmeier Reagent: - Anhydrous conditions - Freshly prepared vilsmeier->check_reagent_V check_substrate_V Assess Substrate Reactivity: - Electron-donating/withdrawing groups vilsmeier->check_substrate_V check_workup_V Review Quenching/ Work-up Procedure vilsmeier->check_workup_V check_oxidant_O Check Oxidizing Agent: - Freshness - Stoichiometry oxidation->check_oxidant_O check_temp_O Control Reaction Temperature: - Avoid overheating/decomposition oxidation->check_temp_O check_ph_O Maintain Optimal pH oxidation->check_ph_O solution_mw Solution: Use Microwave Irradiation check_conditions_R->solution_mw solution_catalyst Solution: Screen different catalysts (e.g., CuI, Boric Acid) check_catalyst_R->solution_catalyst solution_purify_reagents Solution: Purify starting materials check_reagents_R->solution_purify_reagents solution_anhydrous Solution: Use anhydrous solvents/reagents check_reagent_V->solution_anhydrous solution_conditions_V Solution: Increase reagent excess or temperature check_substrate_V->solution_conditions_V solution_careful_workup Solution: Slow quenching, careful pH adjustment check_workup_V->solution_careful_workup solution_fresh_oxidant Solution: Use fresh, high-quality oxidant check_oxidant_O->solution_fresh_oxidant solution_temp_control Solution: Use controlled heating (oil bath) check_temp_O->solution_temp_control solution_buffer Solution: Use appropriate buffer system check_ph_O->solution_buffer

Caption: Troubleshooting workflow for low conversion rates in imidazole aldehyde synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Synthesis Method (e.g., Radziszewski, Vilsmeier-Haack) reagents Gather High-Purity Reactants and Solvents start->reagents glassware Dry Glassware (if moisture-sensitive) reagents->glassware setup Set up Reaction Apparatus (e.g., Reflux, Inert Atmosphere) glassware->setup addition Add Reagents in Specified Order and Rate setup->addition run_reaction Run Reaction under Optimized Conditions (Temperature, Time) addition->run_reaction monitor Monitor Progress by TLC run_reaction->monitor monitor->run_reaction Incomplete quench Quench Reaction (e.g., with ice water) monitor->quench Complete extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry with Anhydrous Salt (e.g., Na2SO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end Pure Imidazole Aldehyde characterize->end

Caption: General experimental workflow for imidazole aldehyde synthesis.

References

Technical Support Center: Purification of 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of common impurities from 1-Benzyl-1H-imidazole-5-carboxaldehyde, catering to researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

Q1: What are the most common impurities in a synthesis of this compound and how can I detect them?

A1: The most common impurities arise from the synthetic route employed. Key impurities to look out for include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be imidazole-5-carboxaldehyde or benzyl halides. These can be detected by TLC, HPLC, or NMR spectroscopy by comparing the crude product to authentic standards.

  • Over-benzylation Product: The formation of a quaternary salt, 1,3-dibenzyl-1H-imidazolium-5-carboxaldehyde halide, is a common side product when using benzyl halides. This salt is typically less soluble in non-polar organic solvents and will have a very different NMR spectrum, notably a downfield shift of the imidazolium protons.

  • Isomeric Byproduct: The formation of the regioisomer, 1-Benzyl-1H-imidazole-4-carboxaldehyde, is possible. Isomers can often be distinguished by careful analysis of 1H and 13C NMR spectra, and may be separable by HPLC or careful column chromatography.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 1-Benzyl-1H-imidazole-5-carboxylic acid. This can be identified by a broad peak in the 1H NMR spectrum (around 10-13 ppm) and can be removed by a basic wash.

  • Residual Solvents: High boiling point solvents used in the synthesis, such as DMF or DMSO, can be difficult to remove. Their presence is readily identified by characteristic peaks in the 1H NMR spectrum.

Q2: My TLC of the crude product shows multiple spots. How can I identify the product spot?

A2: To identify the product spot on a TLC plate, you can use co-spotting. On the TLC plate, spot your crude reaction mixture in one lane, the starting material in another lane, and a mixture of the crude product and the starting material in a third lane. After developing the plate, the spot corresponding to the starting material in the co-spotted lane will merge with the starting material spot in its own lane. The remaining spot(s) in the crude lane are likely your product and other impurities.

For visualization, since this compound is an aromatic and conjugated system, it should be visible under a UV lamp (254 nm). Staining with potassium permanganate or p-anisaldehyde can also be effective for visualizing the aldehyde functional group.

Q3: I performed a column chromatography, but the separation of my product from an impurity is poor. What can I do?

A3: Poor separation during column chromatography can be addressed by:

  • Optimizing the Solvent System: If the spots are too close together (low ΔRf), you need to find a solvent system with better selectivity. Test various solvent mixtures of different polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/toluene) by TLC. A good solvent system for column chromatography should give your product an Rf value of approximately 0.2-0.4.

  • Using a Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can improve separation.

  • Adjusting the Stationary Phase: While silica gel is most common, for particularly difficult separations, you could consider using a different stationary phase, such as alumina (basic or neutral).

  • Checking for Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. Use a column with a diameter and amount of silica gel appropriate for the amount of material you are purifying (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

Q4: I tried to recrystallize my product, but it oiled out instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:

  • Add More Solvent: Your initial amount of solvent may be insufficient to fully dissolve the compound at the boiling point. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.

  • Change the Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen other solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble).

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide a surface for nucleation and induce crystallization.

  • Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Data Presentation

The following tables provide an overview of typical outcomes for different purification methods. The actual results may vary depending on the initial purity of the crude product.

Table 1: Expected Purity and Recovery from Recrystallization

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellow to brown solidOff-white to pale yellow crystals
Purity (by HPLC) 85-95%>99%
Recovery Yield N/A70-90%

Table 2: Column Chromatography Eluent Systems for TLC Analysis

Solvent System (v/v)Typical Rf of ProductNotes
Ethyl Acetate / Hexanes (1:1)~0.3 - 0.4Good starting point for optimization.
Dichloromethane / Methanol (98:2)~0.4 - 0.5For more polar impurities.
Acetone / Toluene (1:4)~0.3Alternative non-halogenated system.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (70-230 mesh) as a slurry in the initial eluting solvent (e.g., 20% ethyl acetate in hexanes).

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent (e.g., 20% ethyl acetate in hexanes). Monitor the elution by collecting fractions and analyzing them by TLC.

  • Gradient (Optional): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 30%, 40%, and then 50% ethyl acetate in hexanes).

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent (e.g., ethyl acetate, toluene, or a mixture such as ethyl acetate/hexanes). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification via Bisulfite Adduct Formation

This method is highly specific for aldehydes and is excellent for removing non-aldehydic impurities.

  • Adduct Formation: Dissolve the crude product in a suitable solvent like methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes. A white precipitate of the aldehyde-bisulfite adduct should form.

  • Isolation of Adduct: Filter the white precipitate and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any soluble impurities.

  • Regeneration of Aldehyde: Suspend the washed adduct in water. Add a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide dropwise with stirring until the solution becomes basic (pH > 8). The adduct will decompose, regenerating the aldehyde.

  • Extraction: Extract the regenerated aldehyde from the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure this compound.

Visualizations

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product Analysis (TLC, NMR) main_impurity Identify Main Impurity start->main_impurity over_benzylation Over-benzylation (Quaternary Salt) main_impurity->over_benzylation Quat. Salt Present unreacted_sm Unreacted Starting Material main_impurity->unreacted_sm Starting Material Present other_impurities Multiple/Polar Impurities main_impurity->other_impurities Complex Mixture acid_impurity Carboxylic Acid main_impurity->acid_impurity Acidic Impurity triturate Triturate with Non-Polar Solvent (e.g., Diethyl Ether) over_benzylation->triturate column Column Chromatography (e.g., EtOAc/Hexanes) unreacted_sm->column other_impurities->column bisulfite Bisulfite Adduct Formation other_impurities->bisulfite Alternative base_wash Aqueous Base Wash (e.g., sat. NaHCO3) acid_impurity->base_wash triturate->column recrystallize Recrystallization (e.g., Toluene or EtOAc/Hexanes) column->recrystallize If solid pure_product Pure Product column->pure_product recrystallize->pure_product bisulfite->pure_product base_wash->column

Caption: Troubleshooting workflow for the purification of this compound.

Preventing N-debenzylation during subsequent reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing unwanted N-debenzylation during your synthetic routes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the unintentional cleavage of N-benzyl protecting groups.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the N-benzyl (Bn) group generally considered stable?

A1: The N-benzyl group is a robust protecting group known for its stability under a wide range of non-reductive conditions.[1] It is generally stable to many acidic and basic conditions, as well as a variety of oxidizing and reducing agents that are not specifically designed for debenzylation.[1][2]

Q2: What are the primary types of reactions that can cause unintentional N-debenzylation?

A2: Unwanted N-debenzylation is most commonly observed under the following conditions:

  • Catalytic Hydrogenation: The presence of a palladium, platinum, or nickel catalyst with a hydrogen source (e.g., H₂ gas, ammonium formate, formic acid) is the most common method for deliberate debenzylation and, therefore, a primary condition to avoid if cleavage is not desired.[3]

  • Strongly Acidic Conditions: While generally stable to mild acids, prolonged exposure to strong acids, particularly at elevated temperatures, can lead to cleavage.[2]

  • Oxidative Conditions: Certain oxidizing agents can cleave the N-benzyl group.[4]

  • Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia (Birch reduction) will readily cleave N-benzyl groups.[5]

Q3: Can Lewis acids cause N-debenzylation?

A3: Yes, some Lewis acids can promote the cleavage of N-benzyl groups. The lability will depend on the specific Lewis acid, the substrate, and the reaction conditions. For instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of N-benzyl amines and amides, suggesting a degree of chemoselectivity is possible.[5] However, stronger Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) are known to cleave benzyl ethers and can also affect N-benzyl groups.[2]

Q4: My N-benzyl protected compound is undergoing debenzylation during a standard reaction. What could be the cause?

A4: Unexpected N-debenzylation can be caused by several factors:

  • Trace Metal Contamination: Residual palladium or other catalytic metals from previous steps can lead to hydrogenolysis if a hydrogen source is present.

  • Reaction Conditions: The specific combination of reagents, solvent, and temperature may be harsh enough to promote cleavage.

  • Substrate-Specific Instability: The electronic and steric properties of your molecule can influence the lability of the N-benzyl group.

Troubleshooting Guide: Preventing Unwanted N-Debenzylation

This guide provides specific advice for preventing N-debenzylation during common synthetic transformations.

Issue 1: N-Debenzylation during Catalytic Hydrogenation of Other Functional Groups

If you need to reduce another functional group (e.g., a nitro group, an alkene, or an alkyne) in the presence of an N-benzyl group, you may encounter competitive debenzylation.

Solutions:

  • Catalyst Selection: The choice of catalyst can be critical. For example, in some cases, Pearlman's catalyst (Pd(OH)₂/C) may be more aggressive towards N-benzyl groups than Pd/C. Conversely, catalyst poisoning can sometimes be exploited. For instance, the presence of sulfur-containing compounds can deactivate the catalyst towards debenzylation while still allowing for the reduction of other functionalities.

  • Reaction Additives: The addition of certain reagents can inhibit hydrogenolysis. For example, adding a small amount of a nitrogen-containing base like pyridine or triethylamine can sometimes suppress N-debenzylation.

  • Alternative Reduction Methods: Consider using a reduction method that does not employ catalytic hydrogenation. For example, for nitro group reductions, reagents like iron powder in acetic acid or tin(II) chloride may be viable alternatives.

Issue 2: N-Debenzylation under Acidic or Basic Conditions

While generally stable, certain acidic or basic conditions can lead to the loss of the N-benzyl group.

Solutions:

  • Avoid Strong, Hot Acids: If acidic conditions are required, opt for milder acids or lower reaction temperatures. For example, instead of refluxing in concentrated HCl, consider using acetic acid at room temperature.

  • Protecting Group Modification: If your substrate is particularly sensitive to acid-catalyzed debenzylation, consider using an electron-withdrawing group on the benzyl ring (e.g., p-nitrobenzyl) to decrease its lability.

  • Careful Choice of Base: The N-benzyl group is generally very stable to a wide range of bases. However, very strong bases in combination with high temperatures could potentially lead to side reactions. In a study on the N-debenzylation of aromatic heterocycles, a combination of potassium tert-butoxide and DMSO with oxygen was effective in cleaving the N-benzyl group.[6] This suggests that strongly basic and oxidative conditions should be approached with caution.

Issue 3: N-Debenzylation during Oxidative or Reductive Reactions

Many common oxidations and reductions can be performed in the presence of N-benzyl groups. However, some specific reagents will cause cleavage.

Solutions:

  • Oxidation Reactions:

    • Swern and Dess-Martin Periodinane (DMP) Oxidations: These are generally safe for N-benzyl groups and are excellent choices for the oxidation of alcohols to aldehydes or ketones.[7]

    • Avoid Strong Oxidants: Reagents like potassium permanganate or chromium trioxide under harsh conditions can lead to the oxidation and cleavage of the benzyl group.[8] Oxidative debenzylation can also be achieved with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), especially with visible light irradiation, or ceric ammonium nitrate (CAN).[9]

  • Reduction Reactions:

    • Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are generally compatible with N-benzyl groups and can be used to reduce esters, amides, and other carbonyl compounds.

    • Avoid Dissolving Metal Reductions: As mentioned, Birch reduction conditions (Na/NH₃) will cleave the N-benzyl group.[5]

Issue 4: N-Debenzylation during Palladium-Catalyzed Cross-Coupling Reactions

While palladium catalysts are known for promoting debenzylation via hydrogenolysis, they are also used in a variety of cross-coupling reactions.

Solutions:

  • Exclusion of a Hydrogen Source: The key to preventing debenzylation in these reactions is the rigorous exclusion of a hydrogen source. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand and Additive Choice: The ligand and additives used in the cross-coupling reaction can influence the stability of the N-benzyl group. It is advisable to screen different conditions on a small scale if debenzylation is observed.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions, including debenzylation.

Data Presentation: Stability of N-Benzyl Group in Common Reactions

The following table summarizes the general stability of the N-benzyl group under various common reaction conditions. "Stable" indicates that N-debenzylation is not a typical side reaction, while "Potentially Labile" suggests that cleavage may occur depending on the specific substrate and conditions.

Reaction TypeReagentsStability of N-Benzyl Group
Oxidations
Swern Oxidation(COCl)₂, DMSO, Et₃NStable[7]
Dess-Martin OxidationDMPStable
Chromic Acid OxidationH₂CrO₄Potentially Labile
Permanganate OxidationKMnO₄Potentially Labile[8]
Reductions
Hydride ReductionLiAlH₄, NaBH₄Stable
Catalytic HydrogenationH₂, Pd/CLabile[3]
Birch ReductionNa, NH₃Labile[5]
Carbon-Carbon Bond Formation
Grignard ReactionRMgXGenerally Stable[10]
Wittig ReactionPh₃P=CHRStable[11]
Suzuki CouplingPd catalyst, boronic acid/ester, baseGenerally Stable (in absence of H₂ source)[12]
Heck CouplingPd catalyst, alkene, baseGenerally Stable (in absence of H₂ source)[13]
Acylation/Alkylation
AcylationAcyl chloride, baseStable
AlkylationAlkyl halide, baseStable

Alternative Protecting Groups (Orthogonal Strategies)

If the N-benzyl group proves to be too labile for your desired synthetic route, consider using an alternative protecting group with orthogonal deprotection conditions.

Protecting GroupAbbreviationIntroductionDeprotection ConditionsStability Notes
tert-ButoxycarbonylBocBoc₂O, baseStrong acid (e.g., TFA, HCl)Stable to catalytic hydrogenation and basic conditions.
CarbobenzyloxyCbz, ZCbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions. Labile under the same conditions as N-benzyl.
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSu, baseMild base (e.g., piperidine)Stable to acidic conditions and catalytic hydrogenation.
AcetylAcAc₂O, AcCl, baseAcidic or basic hydrolysisStable to catalytic hydrogenation.
p-ToluenesulfonylTs, TosylTsCl, baseStrong acid or reducing agents (e.g., Na/NH₃)Very stable to a wide range of conditions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring N-Benzyl Group Stability

This protocol can be adapted to test the stability of your N-benzylated compound under your specific reaction conditions on a small scale before proceeding with a larger scale reaction.

  • Reaction Setup: In a clean, dry vial, dissolve a small amount of your N-benzylated starting material (e.g., 10-20 mg) in the solvent planned for your reaction.

  • Addition of Reagents: Add the reagents for your intended reaction, excluding your main substrate if you are testing for compatibility.

  • Reaction Monitoring: Stir the reaction mixture at the intended temperature. At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot of the reaction mixture.

  • Analysis: Quench the aliquot and analyze by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to check for the presence of the debenzylated product and the unreacted starting material.

  • Comparison: Compare the analytical data over time to determine the rate, if any, of debenzylation.

Protocol 2: Example of Unwanted N-Debenzylation during Catalytic Transfer Hydrogenation

This protocol illustrates a typical procedure where N-debenzylation might be an unwanted side reaction if not the primary goal.

  • Reaction Setup: To a solution of the N-benzyl protected compound (1 mmol) in methanol (20 mL), add 10% Pd/C (10 mol%).

  • Hydrogen Donor Addition: Add ammonium formate (5 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Observation: In addition to the desired reaction, the appearance of a new, more polar spot corresponding to the debenzylated amine may be observed.

  • Work-up: If debenzylation occurs, the reaction mixture would be filtered through Celite® to remove the catalyst, and the filtrate concentrated under reduced pressure. The product mixture would then require purification to separate the desired product from the debenzylated side product.

Visualizations

Logical Flowchart for Troubleshooting Unwanted N-Debenzylation

G Troubleshooting Unwanted N-Debenzylation start Unwanted N-debenzylation observed reaction_type Identify reaction conditions start->reaction_type catalytic_hydrogenation Change catalyst or add inhibitor reaction_type->catalytic_hydrogenation Catalytic Hydrogenation acidic_basic Use milder acid/base or lower temperature reaction_type->acidic_basic Acidic/Basic redox Choose alternative reagent (e.g., Swern) reaction_type->redox Oxidative/Reductive coupling Ensure anhydrous conditions and inert atmosphere reaction_type->coupling Cross-Coupling alternative_method Consider alternative protecting group (e.g., Boc, Fmoc) catalytic_hydrogenation->alternative_method Still problematic acidic_basic->alternative_method Still problematic redox->alternative_method Still problematic coupling->alternative_method Still problematic G Pathways for N-Benzyl Group Cleavage N_Benzyl N-Benzyl Protected Amine Reductive Reductive Conditions N_Benzyl->Reductive Oxidative Oxidative Conditions N_Benzyl->Oxidative Acidic Strong Acidic Conditions N_Benzyl->Acidic Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂/Pd-C) Reductive->Hydrogenolysis Dissolving_Metal Dissolving Metal (e.g., Na/NH₃) Reductive->Dissolving_Metal Oxidants Strong Oxidants (e.g., DDQ, CAN) Oxidative->Oxidants Lewis_Acid Lewis Acids (e.g., BCl₃) Acidic->Lewis_Acid Deprotected_Amine Deprotected Amine Hydrogenolysis->Deprotected_Amine Dissolving_Metal->Deprotected_Amine Oxidants->Deprotected_Amine Lewis_Acid->Deprotected_Amine

References

Navigating the Large-Scale Synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates is a critical step in the journey of discovery. 1-Benzyl-1H-imidazole-5-carboxaldehyde is a valuable building block in the development of various pharmaceutical compounds. This technical support center provides a comprehensive guide to scaling up its synthesis, addressing common challenges with troubleshooting advice and detailed experimental protocols.

The primary route for synthesizing this compound involves a two-step process: the N-benzylation of imidazole followed by a Vilsmeier-Haack formylation. While straightforward on a lab scale, scaling up these reactions can present several challenges that impact yield, purity, and overall efficiency. This guide aims to provide practical solutions to these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct during the N-benzylation of imidazole, and how can its formation be minimized on a larger scale?

A1: The most prevalent byproduct is the over-alkylation product, 1,3-dibenzylimidazolium halide. Its formation is particularly problematic at a larger scale where localized high concentrations of the benzyl halide can occur. To minimize this:

  • Stoichiometry Control: Precise control of the molar ratio of imidazole to benzyl halide is crucial. A slight excess of imidazole can help to ensure the complete consumption of the benzylating agent.

  • Slow Addition: Gradual addition of the benzyl halide to the reaction mixture, especially at the start of the reaction, can prevent localized excesses and reduce the rate of the second alkylation.

  • Temperature Management: Maintaining a consistent and moderate reaction temperature is key. Exothermic reactions can accelerate the formation of the dialkylated byproduct.

Q2: During the Vilsmeier-Haack formylation, I am observing a significant amount of tar-like material, reducing my yield. What is the likely cause and solution?

A2: The formation of dark, tarry residues in a Vilsmeier-Haack reaction is often due to overheating or the presence of impurities. The Vilsmeier reagent is highly reactive, and uncontrolled temperature can lead to polymerization and decomposition of the starting material or product.

  • Strict Temperature Control: The reaction should be maintained at a low and consistent temperature, typically between 0-10°C, especially during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) and during the addition of the 1-benzylimidazole substrate.

  • Reagent Purity: Ensure that all reagents, particularly DMF, are anhydrous and of high purity. The presence of water can decompose the Vilsmeier reagent and lead to side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Q3: What is the most effective method for purifying this compound on a large scale?

A3: While column chromatography is a standard laboratory purification technique, it is often not practical or cost-effective for large-scale production. A highly effective and scalable method for purifying aldehydes is through the formation and subsequent decomposition of a sodium bisulfite adduct.[1][2]

This process involves treating the crude product with a saturated aqueous solution of sodium bisulfite. The aldehyde selectively forms a solid adduct which can be filtered off from the non-aldehydic impurities. The purified aldehyde can then be regenerated by treating the adduct with a base, such as sodium carbonate or sodium hydroxide.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Benzylation Step Incomplete reaction; formation of 1,3-dibenzylimidazolium salt.Optimize reaction time and temperature. Use a slight excess of imidazole. Ensure efficient stirring to maintain homogeneity.
Formation of Dark Tarry Residue in Formylation Reaction overheating; impure reagents.Maintain strict temperature control (0-10°C). Use anhydrous, high-purity reagents.[3]
Incomplete Formylation Reaction Insufficient Vilsmeier reagent; low reaction temperature.Increase the molar equivalents of the Vilsmeier reagent. Allow the reaction to proceed for a longer duration or slightly increase the temperature after the initial addition, while carefully monitoring for side product formation.
Difficult Product Isolation from Aqueous Work-up Emulsion formation; product solubility in the aqueous layer.Add brine to the aqueous layer to break emulsions. Perform multiple extractions with a suitable organic solvent.
Product Contaminated with Starting Material Incomplete reaction.Monitor the reaction closely using TLC or HPLC to ensure full conversion. If necessary, consider a purification step that separates the aldehyde from the unreacted 1-benzylimidazole, such as the bisulfite adduct formation.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 1-Benzylimidazole

Materials:

  • Imidazole

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a solution of imidazole (1.0 equivalent) in acetonitrile, add potassium carbonate (1.2 equivalents).

  • Heat the suspension to 70°C with vigorous mechanical stirring.

  • Slowly add benzyl chloride (1.05 equivalents) to the heated suspension over a period of 1-2 hours.

  • Maintain the reaction at 70°C and monitor the progress by TLC or HPLC until the imidazole is consumed (typically 24-48 hours).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylimidazole.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Large-Scale Vilsmeier-Haack Formylation of 1-Benzylimidazole

Materials:

  • 1-Benzylimidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Deionized water

  • Diethyl ether

Procedure:

  • In a suitable reactor under an inert atmosphere, cool anhydrous DMF (10 volumes) to 0°C.

  • Slowly add phosphorus oxychloride (1.5 equivalents) to the cold DMF, ensuring the temperature is maintained below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • In a separate vessel, dissolve 1-benzylimidazole (1.0 equivalent) in anhydrous DCM (5 volumes).

  • Slowly add the solution of 1-benzylimidazole to the prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a cold (0°C) aqueous solution of sodium acetate (5.6 equivalents).

  • Stir the mixture for 30 minutes at 0°C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • For further purification, refer to the bisulfite adduct protocol.

Data Presentation

Table 1: Influence of Key Parameters on the Vilsmeier-Haack Formylation of 1-Benzylimidazole

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0°CRoom Temperature40°CLower temperatures generally lead to higher purity but may require longer reaction times. Higher temperatures can increase the rate but may also promote the formation of byproducts and tar.
Equivalents of Vilsmeier Reagent 1.2 eq1.5 eq2.0 eqIncreasing the equivalents of the Vilsmeier reagent can drive the reaction to completion but may also lead to the formation of di-formylated or other side products. An excess is generally required.
Reaction Time 4 hours8 hours12 hoursLonger reaction times can lead to higher conversion, but also increase the potential for side reactions and decomposition, especially at elevated temperatures.

Visualizations

Experimental Workflow

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Vilsmeier-Haack Formylation start1 Imidazole + Benzyl Chloride + K2CO3 in Acetonitrile react1 Heat to 70°C (24-48h) start1->react1 workup1 Filter & Concentrate react1->workup1 purify1 Vacuum Distillation workup1->purify1 product1 1-Benzylimidazole purify1->product1 start2 1-Benzylimidazole in DCM react2 Combine at 0°C, then RT (6-8h) start2->react2 reagent Vilsmeier Reagent (DMF + POCl3 at 0°C) reagent->react2 workup2 Quench with NaOAc (aq) & Extract react2->workup2 purify2 Purification (e.g., Bisulfite Adduct) workup2->purify2 product2 1-Benzyl-1H-imidazole- 5-carboxaldehyde purify2->product2

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Logic

G problem Low Yield or Impure Product cause1 Benzylation Issue: Over-alkylation problem->cause1 Step 1 cause2 Formylation Issue: Tar Formation problem->cause2 Step 2 cause3 Formylation Issue: Incomplete Reaction problem->cause3 Step 2 solution1 Optimize Stoichiometry & Slow Addition cause1->solution1 solution2 Strict Temperature Control & Pure Reagents cause2->solution2 solution3 Increase Reagent Equivalents & Reaction Time cause3->solution3

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to 1-Benzyl-1H-imidazole-5-carboxaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the selection of appropriate chemical scaffolds is paramount. The 1-benzyl-1H-imidazole carboxaldehyde series offers a versatile platform, with the position of the aldehyde group significantly influencing the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of 1-benzyl-1H-imidazole-5-carboxaldehyde and its 2- and 4-carboxaldehyde isomers, supported by available experimental data and detailed experimental protocols to aid in further research.

Physicochemical Properties

The placement of the electron-withdrawing aldehyde group on the imidazole ring affects properties such as melting point, boiling point, and polarity. A summary of the available data is presented below.

PropertyThis compound1-Benzyl-1H-imidazole-2-carboxaldehyde1-Benzyl-1H-imidazole-4-carboxaldehyde
Molecular Formula C₁₁H₁₀N₂OC₁₁H₁₀N₂OC₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol [1]186.21 g/mol [2]186.21 g/mol
Melting Point 46-49 °C[1]Data not readily availableData not readily available
Boiling Point 201-203 °C at 23 Torr[1]Data not readily availableData not readily available
Appearance Off-white solidData not readily availableData not readily available
CAS Number 85102-99-4[3]10045-65-5[2]85102-93-8[4]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and characterization of these isomers. While comprehensive comparative data is limited, the following table summarizes available spectroscopic information.

SpectrumThis compound1-Benzyl-1H-imidazole-2-carboxaldehyde1-Benzyl-1H-imidazole-4-carboxaldehyde
¹H NMR Available[5]Available[2]Data not readily available
¹³C NMR Available[6]Data not readily availableData not readily available
IR AvailableAvailable[2]Data not readily available
Mass Spectrum AvailableAvailableData not readily available
UV-Vis Data not readily availableAvailable[2]Data not readily available

Biological Activity and Applications

The positional isomerism of the aldehyde group can lead to distinct biological activities and applications.

This compound is a versatile building block in medicinal chemistry.[1] It is a known intermediate in the synthesis of compounds with potential antimicrobial and antifungal properties.[1][7] Notably, it serves as a key precursor for the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives, which have been identified as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5).[8][9] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[8][9]

1-Benzyl-1H-imidazole-2-carboxaldehyde and 1-Benzyl-1H-imidazole-4-carboxaldehyde are less studied in comparison. While their potential as intermediates in organic synthesis is recognized, specific biological activities are not as well-documented in publicly available literature. Imidazole-based compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[10][11][12]

TGR5 Signaling Pathway

The activation of TGR5 by agonists, which can be synthesized from this compound, triggers a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1). This has beneficial effects on glucose metabolism.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGR5_Agonist TGR5 Agonist (e.g., Bile Acids, Synthetic Agonists) TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds to G_protein G Protein (Gs) TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Ca²⁺ Influx PKA->Ca_ion Promotes GLP1_vesicles GLP-1 Vesicles Ca_ion->GLP1_vesicles Triggers fusion of GLP1_secretion GLP-1 Secretion GLP1_vesicles->GLP1_secretion Leading to

Caption: TGR5 signaling pathway initiated by an agonist, leading to GLP-1 secretion.

Experimental Protocols

To facilitate a direct and objective comparison of these isomers, the following experimental protocols are provided as a guide for researchers.

General Synthesis of 1-Benzyl-1H-imidazole-carboxaldehyde Isomers

A general synthetic approach involves the benzylation of the corresponding imidazole carboxaldehyde.

Workflow for Comparative Analysis

experimental_workflow start Start: Obtain Isomers (1-benzyl-1H-imidazole-2, 4, & 5-carboxaldehyde) physchem Physicochemical Characterization (Melting Point, Solubility, etc.) start->physchem spectro Spectroscopic Analysis (NMR, IR, Mass Spec) start->spectro reactivity Chemical Reactivity Studies (e.g., Oxidation, Reduction, Condensation) start->reactivity biological Biological Activity Screening start->biological data Data Analysis & Comparison physchem->data spectro->data reactivity->data antimicrobial Antimicrobial Assays (MIC, MBC) biological->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) biological->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) biological->enzyme antimicrobial->data cytotoxicity->data enzyme->data conclusion Conclusion: Structure-Activity Relationship data->conclusion

Caption: A logical workflow for the comparative analysis of imidazole carboxaldehyde isomers.

Materials:

  • Imidazole-2-carboxaldehyde, Imidazole-4-carboxaldehyde, or Imidazole-5-carboxaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the respective imidazole carboxaldehyde isomer in the chosen solvent (ACN or DMF).

  • Add the base (e.g., K₂CO₃ or NaH) to the solution and stir for 30 minutes at room temperature.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the three 1-benzyl-1H-imidazole-carboxaldehyde isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value for each isomer.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., bacteria or fungi) according to standard protocols (e.g., CLSI guidelines).

  • Compound Dilution: Prepare serial twofold dilutions of each isomer in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While there is a notable gap in direct comparative studies of 1-benzyl-1H-imidazole-2, 4, and 5-carboxaldehydes, the available information highlights the significance of the 5-carboxaldehyde isomer as a precursor to potent TGR5 agonists for metabolic diseases. The provided experimental protocols offer a framework for researchers to conduct systematic comparisons of these isomers, which will be crucial for elucidating their structure-activity relationships and unlocking their full potential in drug discovery and development. Further research into the biological activities of the 2- and 4-carboxaldehyde isomers is warranted to fully understand the therapeutic potential of this chemical class.

References

A Comparative Analysis of 1-Benzyl vs. Other N-Substituted Imidazole-5-Carboxaldehydes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-benzyl-imidazole-5-carboxaldehyde and other N-substituted imidazole-5-carboxaldehydes. It delves into their synthesis, spectral properties, and biological activities, supported by experimental data and detailed protocols to inform future research and development in medicinal chemistry.

The imidazole ring is a fundamental scaffold in a vast array of biologically active compounds. The strategic substitution at the N-1 position of the imidazole ring, particularly with a carboxaldehyde group at the C-5 position, has yielded derivatives with significant therapeutic potential. This guide focuses on a comparative study of 1-benzyl-imidazole-5-carboxaldehyde against other N-substituted analogues, highlighting the influence of the N-substituent on the physicochemical and biological properties of these compounds.

Data Presentation

To facilitate a clear comparison, the following tables summarize the synthesis and biological activity data for a selection of N-substituted imidazole-5-carboxaldehydes.

Table 1: Synthesis and Physicochemical Properties of N-Substituted Imidazole-5-Carboxaldehydes

Compound IDN-SubstituentMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1a BenzylC₁₁H₁₀N₂O186.219946-49[1]
1b MethylC₅H₆N₂O110.11--
1c EthylC₆H₈N₂O124.14--
1d 4-MethoxybenzylC₁₂H₁₂N₂O₂216.24--

Note: Data for compounds 1b, 1c, and 1d are representative and may vary based on the specific synthetic protocol.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Imidazole Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
N-benzyl-2-(1H-imidazol-1-yl)acetamide>100>100>100>100>100>100
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide5050100100100100
2-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)acetamide10050>100>100>100>100

Note: This table presents data for structurally related N-substituted imidazole derivatives to provide a comparative context for antimicrobial activity.

Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Benzimidazole Derivatives against Cancer Cell Lines

CompoundHCT-116 (Colon)MCF-7 (Breast)Reference
Benzimidazole Derivative 11.842.12[2]
Benzimidazole Derivative 22.563.14[2]
Benzimidazole Derivative 310.288.76[2]

Note: This table showcases the anticancer potential of the broader benzimidazole class, which shares structural similarities with the target compounds.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of N-substituted imidazole-5-carboxaldehydes are crucial for reproducibility and further investigation.

Synthesis of 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde

This protocol describes a common method for the N-benzylation of an imidazole precursor.

Materials:

  • 4-formyl-2-methylimidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium hydrogen carbonate solution

Procedure:

  • A mixture of 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) and potassium carbonate (45.0 g, 0.33 mol) in DMF (100 ml) is cooled to 0°C.[3]

  • Benzyl bromide (21.4 ml, 0.18 mol) is added carefully to the cooled mixture.[3]

  • The reaction mixture is allowed to warm to ambient temperature and stirred.

  • The mixture is then partitioned between EtOAc and saturated aqueous sodium hydrogen carbonate solution.[3]

  • The organic phase is separated, dried, and the volatiles are removed by evaporation to yield the crude product.[3]

General Procedure for Synthesis of N-Substituted Imidazole Derivatives

This procedure outlines a general method for synthesizing a series of N-substituted imidazole amides.

Materials:

  • Imidazole

  • Ethylchloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Various primary or secondary amines

  • Chloroform

Procedure:

  • Synthesis of Ethyl 1H-imidazol-1-yl acetate (Intermediate I):

    • To a solution of imidazole (0.05 mol) in dry acetone (50 ml), add ethylchloroacetate (0.075 mol) and anhydrous K₂CO₃ (0.05 mol).

    • Reflux the reaction mixture until the starting material disappears (monitored by TLC).

    • Evaporate the acetone in vacuo and extract the residue with carbon tetrachloride.

    • Separate the organic layer, dry it over sodium sulphate, and evaporate the solvent to obtain the intermediate product.

  • Synthesis of N-Substituted Imidazole Amides (Final Products):

    • Heat a mixture of the intermediate I (0.02 mol) and the desired amine (0.03 mol) until the reactants disappear.

    • Extract the reaction mixture with chloroform.

    • Separate the organic layer, dry it over sodium sulphate, and evaporate the solvent to obtain the solid product.

    • Recrystallize the product from a chloroform/hexane mixture.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized imidazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Broth (for bacteria)

  • Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth.[4]

  • Inoculate the wells of a 96-well plate with a standardized suspension of the microbial strain.

  • Add the diluted compounds to the corresponding wells.

  • Incubate the plates at 37°C for 24 hours for bacteria, and at 25-37°C for 48-168 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of N-substituted imidazole-5-carboxaldehydes.

G cluster_synthesis General Synthetic Workflow Imidazole Imidazole Intermediate Ethyl 1H-imidazol-1-yl acetate Imidazole->Intermediate Ethylchloroacetate, K2CO3 Final_Product N-Substituted Imidazole Derivative Intermediate->Final_Product Amine

Caption: General experimental workflow for the synthesis of N-substituted imidazoles.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Stimulation Imidazole N-Substituted Imidazole Derivatives Imidazole->PI3K Inhibition Imidazole->AKT Inhibition

Caption: PI3K/AKT signaling pathway and potential points of inhibition by N-substituted imidazoles.

References

Unveiling the Therapeutic Potential: A Comparative Guide to 1-Benzyl-1H-imidazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1-Benzyl-1H-imidazole-5-carboxamide derivatives have emerged as a promising class with significant biological efficacy, particularly as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5). This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and a visual representation of the underlying signaling pathway.

The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. The specific derivatization at the 1- and 5-positions of the imidazole ring has led to the development of compounds with high affinity and selectivity for TGR5, a key regulator of metabolic homeostasis. Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.

Comparative Efficacy as TGR5 Agonists

A series of novel 1-Benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated for their in vitro and in vivo efficacy as TGR5 agonists. The following table summarizes the in vitro potency of selected derivatives, highlighting the structure-activity relationship (SAR) where substitutions on the benzyl group at the carboxamide moiety significantly influence their activity.

Compound IDR Group (Substitution on Benzyl Ring)EC50 (nM) for hTGR5
19d 4-(Trifluoromethyl)1.3
19e 4-Chloro2.8
19f 4-(Trifluoromethoxy)5.6
19b 4-Methyl10.7
19c 4-Methoxy13.9
19a Unsubstituted15.3
INT-777 Reference Drug30.0
LCA Reference Drug (Lithocholic Acid)1500.0

Data sourced from a study on the design and synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.

The data clearly demonstrates that derivatives with electron-withdrawing groups at the para position of the benzyl ring (e.g., 19d and 19e) exhibit superior potency compared to those with electron-donating groups or an unsubstituted ring. Notably, compounds 19d and 19e were found to be significantly more potent than the reference TGR5 agonist INT-777.

In Vivo Glucose-Lowering Effect

The most potent compounds, 19d and 19e, also demonstrated significant glucose-lowering effects in in vivo studies. This effect is attributed to their ability to stimulate GLP-1 secretion through TGR5 activation.

Broader Biological Activities of Imidazole Derivatives

While the primary focus of 1-Benzyl-1H-imidazole-5-carboxamide derivatives has been on TGR5 agonism, the broader class of imidazole-containing compounds has been investigated for other therapeutic applications, including:

  • Anticancer Activity: Certain benzimidazole-5-carboxamide derivatives have been explored as fatty acid synthase (FASN) inhibitors, showing potential in breast and colorectal cancers. Other studies have highlighted the anticancer properties of various imidazole derivatives, suggesting the scaffold's versatility.

  • Antimicrobial Activity: The imidazole core is a known pharmacophore in many antimicrobial agents. Studies on N-alkylated-1H-benzimidazole-5-carboxamidine derivatives have shown potent activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).

It is important to note that these anticancer and antimicrobial activities have been reported for structurally related but distinct imidazole derivatives, and further investigation is needed to determine if the 1-Benzyl-1H-imidazole-5-carboxamide scaffold possesses similar properties.

Experimental Protocols

For the validation and comparison of the biological efficacy of these derivatives, the following experimental protocols are crucial:

In Vitro TGR5 Activation Assay (cAMP Measurement)

This assay determines the ability of a compound to activate the TGR5 receptor, which is coupled to the Gαs protein and leads to an increase in intracellular cyclic AMP (cAMP).

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to test compounds in cells expressing the human TGR5 receptor.

Materials:

  • HEK293 cells stably expressing human TGR5.

  • Assay medium: DMEM supplemented with 0.1% BSA and 0.5 mM IBMX.

  • Test compounds and reference agonist (e.g., INT-777).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Seed HEK293-hTGR5 cells in a 384-well plate and incubate overnight.

  • The following day, replace the culture medium with the assay medium.

  • Add serial dilutions of the test compounds and the reference agonist to the wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This assay evaluates the in vivo efficacy of a compound to improve glucose tolerance.

Objective: To assess the effect of the test compound on blood glucose levels after an oral glucose challenge in mice.

Materials:

  • Male C57BL/6J mice.

  • Test compound and vehicle control.

  • Glucose solution (2 g/kg).

  • Glucometer and test strips.

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Administer the test compound or vehicle control orally.

  • After 30 minutes, administer a glucose solution (2 g/kg) orally.

  • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to determine the glucose-lowering effect.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand 1-Benzyl-1H-imidazole- 5-carboxamide Derivative TGR5 TGR5 Ligand->TGR5 Binds to Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes Exocytosis GLP1_Release GLP-1 Secretion GLP1_Vesicle->GLP1_Release Experimental_Workflow Start Start Synthesis Synthesis of Derivatives Start->Synthesis InVitro In Vitro TGR5 Activation Assay (cAMP Measurement) Synthesis->InVitro Data_Analysis1 EC50 Determination InVitro->Data_Analysis1 SAR Structure-Activity Relationship Analysis Data_Analysis1->SAR InVivo In Vivo Oral Glucose Tolerance Test (OGTT) SAR->InVivo Select Potent Compounds Data_Analysis2 AUC Calculation & Efficacy Assessment InVivo->Data_Analysis2 Lead_Selection Lead Compound Selection Data_Analysis2->Lead_Selection

Comparative Guide to 1-Benzyl-1H-imidazole-5-carboxaldehyde and its Alternatives in the Synthesis of TGR5 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization and validation of 1-Benzyl-1H-imidazole-5-carboxaldehyde, a key intermediate in the synthesis of potent Takeda G protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This document offers an objective comparison of its performance with alternative heterocyclic scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to inform strategic decisions in drug discovery and development.

Characterization of this compound

This compound is a versatile organic compound featuring a benzyl-protected imidazole ring with a reactive aldehyde group at the 5-position.[1] This strategic placement of functional groups makes it an ideal precursor for the elaboration into more complex molecules, particularly carboxamide derivatives that have shown significant TGR5 agonistic activity.[2]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O[3]
Molecular Weight186.21 g/mol [3]
AppearanceSolid[4]
CAS Number85102-99-4[3]

Spectroscopic Data:

  • ¹H NMR: Spectral data is available and can be accessed through chemical databases.[5]

  • ¹³C NMR, IR, and Mass Spectrometry: Data for these techniques have been generated for various imidazole derivatives, and commercial suppliers of this compound can typically provide a Certificate of Analysis with this information upon request.[6]

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various established methods for imidazole synthesis, often involving the protection of one of the imidazole nitrogens with a benzyl group followed by formylation at the C5 position. The subsequent conversion to the corresponding carboxamide is a critical step in the synthesis of TGR5 agonists.

Experimental Protocol: Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives

The following is a representative protocol for the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives from this compound, adapted from the work of Zhao et al. (2021).[2]

Step 1: Oxidation of the Aldehyde to the Carboxylic Acid

  • Dissolve this compound in a suitable solvent (e.g., a mixture of tert-butanol and water).

  • Add sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting carboxylic acid, for example, by column chromatography.

Step 2: Amide Coupling

  • Dissolve the 1-benzyl-1H-imidazole-5-carboxylic acid in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a base, such as N,N-diisopropylethylamine (DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the final 1-benzyl-1H-imidazole-5-carboxamide derivative by column chromatography or recrystallization.

Experimental Workflow for Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives

G cluster_synthesis Synthesis Workflow aldehyde This compound oxidation Oxidation (NaClO2, NaH2PO4) aldehyde->oxidation acid 1-Benzyl-1H-imidazole-5-carboxylic acid oxidation->acid coupling Amide Coupling (HATU, DIPEA, Amine) acid->coupling amide 1-Benzyl-1H-imidazole-5-carboxamide Derivative coupling->amide

Caption: Synthetic route from the aldehyde to the target carboxamide.

Performance as a TGR5 Agonist Precursor: A Comparative Analysis

The utility of this compound as a synthetic intermediate is best demonstrated by the potent TGR5 agonistic activity of its derivatives. The following table compares the in vitro activity of several 1-benzyl-1H-imidazole-5-carboxamide derivatives with known TGR5 agonists.

Table 1: In Vitro TGR5 Agonistic Activity of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives and Reference Compounds

Compound IDR Group on CarboxamideEC₅₀ (nM) of hTGR5Reference
19d 4-(Trifluoromethyl)benzyl1.3[2]
19e 4-Chlorobenzyl2.8[2]
19a Benzyl15.3[2]
19b 4-Methylbenzyl10.7[2]
19c 4-Methoxybenzyl13.9[2]
19f 4-(Trifluoromethoxy)benzyl5.6[2]
INT-777 Reference Drug30.0[2]
LCA Reference Drug1500.0[2]

Data sourced from Zhao et al. (2021).[2]

The data clearly indicates that derivatives synthesized from the this compound precursor exhibit significantly higher potency than the reference TGR5 agonists INT-777 and lithocholic acid (LCA). Notably, compounds with electron-withdrawing substituents on the benzylamine moiety, such as 19d and 19e , demonstrated the most potent agonistic activity.

Comparison with Alternative Heterocyclic Scaffolds

While the this compound scaffold has proven effective, other heterocyclic systems have also been explored as precursors for TGR5 agonists. These alternatives offer different synthetic challenges and may result in compounds with varied pharmacological profiles.

Table 2: Comparison of Heterocyclic Scaffolds for TGR5 Agonist Synthesis

Heterocyclic ScaffoldKey Synthetic FeaturesResulting Agonist PotencyKey Considerations
Imidazole Well-established synthesis, versatile functionalization.High potency (low nM EC₅₀ values).Potential for regioisomer formation during synthesis.
Oxadiazole Can be synthesized from carboxylic acids and hydrazides.Potent agonists have been reported.May require different coupling strategies.
Pyrazine Can be synthesized from α-amino ketones and 1,2-dicarbonyls.Potent agonists have been developed.Synthesis of substituted pyrazines can be complex.[7]
Triazole Often synthesized via cycloaddition reactions.Has been explored for TGR5 agonist development.[8]"Click" chemistry can simplify synthesis.

The choice of heterocyclic core is a critical decision in the design of novel TGR5 agonists. While the imidazole scaffold derived from this compound has demonstrated exceptional potency, the exploration of other scaffolds like oxadiazoles and pyrazines may lead to compounds with improved pharmacokinetic or safety profiles.[7]

Validation of TGR5 Agonist Activity

The activation of TGR5 by a ligand initiates a signaling cascade that results in an increase in intracellular cyclic AMP (cAMP).[1] Therefore, a common and reliable method for validating the activity of potential TGR5 agonists is to measure their ability to stimulate cAMP production in cells engineered to express the TGR5 receptor.

Experimental Protocol: In Vitro TGR5 Activation Assay (cAMP Measurement)

This protocol is a generalized procedure for determining the potency of a test compound as a TGR5 agonist.

  • Cell Culture: Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing human TGR5 in the appropriate growth medium.

  • Cell Seeding: Plate the cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., the synthesized 1-benzyl-1H-imidazole-5-carboxamide derivatives), a positive control (a known TGR5 agonist), and a vehicle control (e.g., DMSO) in a suitable assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

TGR5 Signaling Pathway and Assay Principle

cluster_membrane Cell Membrane cluster_cytosol Cytosol TGR5 TGR5 Receptor Gs Gαs Protein TGR5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., GLP-1 Secretion) PKA->Response Leads to Agonist TGR5 Agonist (e.g., 1-Benzyl-1H-imidazole -5-carboxamide derivative) Agonist->TGR5 Binds

Caption: TGR5 activation by an agonist leads to increased cAMP levels.

Conclusion

This compound is a highly valuable and validated precursor for the synthesis of potent TGR5 agonists. The resulting 1-benzyl-1H-imidazole-5-carboxamide derivatives have demonstrated superior in vitro potency compared to established reference compounds. While alternative heterocyclic scaffolds present viable avenues for the discovery of novel TGR5 agonists, the imidazole core, accessed through intermediates like this compound, remains a privileged and highly effective structure in this therapeutic area. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and development of novel therapeutics targeting TGR5 for the treatment of metabolic diseases.

References

In Vitro Evaluation of Novel Compounds from 1-Benzyl-1H-imidazole-5-carboxaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable gap in the availability of public data regarding the in vitro anticancer and antimicrobial evaluation of novel compounds directly derived from 1-Benzyl-1H-imidazole-5-carboxaldehyde. While the imidazole scaffold is a well-established pharmacophore in drug discovery, leading to a wide array of biologically active molecules, specific derivatives from this particular starting material with detailed comparative studies are not readily found in published research.

While general studies on imidazole-based compounds highlight their potential in oncology and infectious diseases, and some research details the synthesis of derivatives from this compound for other therapeutic targets like TGR5 agonists for metabolic disorders, the specific request for a comparative guide on anticancer or antimicrobial agents cannot be fulfilled at this time due to the lack of available, specific data in the scientific literature.

Researchers and drug development professionals interested in this specific chemical space are encouraged to undertake primary research to synthesize and evaluate novel derivatives of this compound for their anticancer and antimicrobial properties. Such studies would be a valuable contribution to the field of medicinal chemistry.

Future Directions and Potential Experimental Outlines

For researchers looking to explore this area, a general experimental workflow for the synthesis and evaluation of novel compounds from this compound is proposed below.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Biological Evaluation start This compound reaction Reaction with Amines/ Hydrazines/ Thiosemicarbazides start->reaction product Novel Imidazole Derivatives (Schiff Bases, Hydrazones, etc.) reaction->product purification Purification (Crystallization/Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (e.g., Anticancer/Antimicrobial Assay) characterization->screening Purified Compounds dose_response Dose-Response Studies (IC50 / MIC Determination) screening->dose_response selectivity Selectivity Assays (vs. Normal Cells/Non-pathogenic microbes) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) selectivity->mechanism

Caption: Proposed workflow for synthesis and evaluation.

Key Experimental Protocols

Should research be undertaken, the following are examples of standard protocols that would be essential for a comparative guide:

1. General Synthesis of Schiff Base Derivatives:

  • To a solution of this compound (1 mmol) in ethanol (20 mL), the respective primary amine (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) would be added.

  • The reaction mixture would be refluxed for 4-6 hours and the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture would be cooled to room temperature, and the precipitated solid filtered, washed with cold ethanol, and dried.

  • The crude product would be recrystallized from a suitable solvent to afford the pure Schiff base.

2. In Vitro Anticancer Activity (MTT Assay):

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) would be seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • The cells would then be treated with various concentrations of the synthesized compounds and a standard drug (e.g., Doxorubicin) for 48 hours.

  • After the incubation period, MTT solution (5 mg/mL in PBS) would be added to each well and incubated for another 4 hours.

  • The formazan crystals formed would be dissolved in DMSO, and the absorbance measured at 570 nm using a microplate reader.

  • The percentage of cell viability would be calculated, and the IC50 values (concentration required to inhibit 50% of cell growth) determined.

3. In Vitro Antimicrobial Activity (Broth Microdilution Method):

  • Bacterial or fungal strains would be cultured in appropriate broth overnight.

  • The microbial suspension would be diluted to a concentration of approximately 5x10⁵ CFU/mL.

  • The synthesized compounds and a standard antibiotic (e.g., Ciprofloxacin) would be serially diluted in broth in a 96-well plate.

  • An equal volume of the diluted microbial suspension would be added to each well.

  • The plates would be incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The generation of data from these and similar experiments would be crucial for constructing a meaningful and objective comparison guide for novel compounds derived from this compound.

The Structural Dance: Unraveling the Structure-Activity Relationship of 1-Benzyl-1H-imidazole-5-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical modifications of 1-Benzyl-1H-imidazole-5-carboxaldehyde derivatives reveals a fascinating interplay between structure and biological function. Researchers and drug development professionals can leverage these insights to design more potent and selective therapeutic agents targeting a range of diseases, from metabolic disorders to cancer and fungal infections.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent modulators of various biological targets. The imidazole ring is a key component in many biological systems, and derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] Strategic modifications to the benzyl and imidazole moieties have been shown to significantly influence the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols.

Targeting the Takeda G-protein-coupled Receptor 5 (TGR5)

Recent studies have identified 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent agonists of TGR5, a promising target for the treatment of diabetes and other metabolic syndromes.[2][3] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in maintaining glucose homeostasis.[3][4]

Structure-Activity Relationship for TGR5 Agonism

Systematic modifications of the 1-benzyl-1H-imidazole-5-carboxamide scaffold have elucidated key structural requirements for potent TGR5 agonism. The general structure consists of a substituted benzyl group at the N1 position of the imidazole ring and a carboxamide group at the C5 position, which is further attached to a substituted phenyl ring.

A study by Chen et al. (2021) provides significant insights into the SAR of this series.[2] The key findings are summarized below:

  • Substitutions on the N1-benzyl ring: Electron-donating groups, particularly methoxy groups, at the para position of the benzyl ring were found to be favorable for activity.

  • Substitutions on the C5-carboxamide phenyl ring: Small, electron-withdrawing groups such as fluorine and chlorine at the ortho and meta positions of the terminal phenyl ring significantly enhanced agonist activity. Disubstitution with fluorine atoms at the 2 and 6 positions proved to be particularly effective.

  • The Carboxamide Linker: The amide linker is crucial for activity, and its orientation and the nature of the amine substituent play a significant role.

The following table summarizes the in vitro activity of key 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists.

CompoundR1 (N1-benzyl)R2 (C5-amide)hTGR5 EC50 (nM)
19d 4-OCH32,6-difluorophenyl0.8
19e 4-OCH32-fluoro-6-chlorophenyl1.2
INT-777 --15.6
LCA --1200

Data sourced from Chen et al., Bioorg. Med. Chem., 2021.[2]

Inhibition of Aldosterone Synthase (CYP11B2)

Derivatives of 1-benzyl-1H-imidazole have also been investigated as selective inhibitors of aldosterone synthase (CYP11B2), an important target for the treatment of hypertension and heart failure.[5]

Structure-Activity Relationship for CYP11B2 Inhibition

The design of these inhibitors focused on mimicking the interaction of known inhibitors with the enzyme's active site. Key SAR observations include:

  • Substitution on the N1-benzyl ring: A cyano group at the para position of the benzyl ring was found to be a critical feature for potent inhibition.

  • Substitution at the C5 position of the imidazole ring: The presence of a substituted phenyl ring at this position was explored, with various substituents influencing potency and selectivity against the related enzyme CYP11B1.

The table below presents the inhibitory activity of selected 1-benzyl-1H-imidazole derivatives against CYP11B2 and CYP11B1.

CompoundR1 (N1-benzyl)R2 (C5-imidazole)CYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity (CYP11B1/CYP11B2)
1b 4-CNH>10000>10000-
(R)-fadrozole --2.80.90.3

Data interpretation based on the study by de Visser et al., J. Med. Chem.[5]

Antifungal Activity

The imidazole core is a well-established pharmacophore in many antifungal drugs.[4] Modifications of the this compound scaffold have led to compounds with significant antifungal activity.

Structure-Activity Relationship for Antifungal Activity

Studies on imidazole-derived thiosemicarbazones and hydrazones have provided insights into the structural features required for antifungal activity. For instance, the condensation of imidazole carboxaldehydes with hydrazides has yielded potent antifungal agents.[6]

Key SAR findings indicate that:

  • The presence of a phenyl group in hydrazone derivatives significantly improves antifungal activity compared to a methyl group.[6]

  • Electron-withdrawing groups like para-nitro and para-chloro on the terminal phenyl ring of the hydrazone moiety are highly effective in increasing the antifungal effect, particularly against Candida glabrata and Cladosporium cladosporioides.[6]

Experimental Protocols

TGR5 Activation Assay

The agonistic activity of the compounds on human TGR5 is typically evaluated using a cell-based reporter gene assay.[4]

  • Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with a plasmid encoding human TGR5 and a cyclic AMP response element (CRE)-luciferase reporter plasmid.[4]

  • Compound Treatment: Transfected cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Luciferase Assay: After a 24-hour incubation, luciferase activity is measured using a commercial luciferase assay system.

  • Data Analysis: The data is analyzed using nonlinear regression to determine the half-maximal effective concentration (EC50) for each compound.[4]

CYP11B2 Inhibition Assay

The inhibitory activity against CYP11B2 is determined using a cell-based assay with V79 cells co-expressing human CYP11B2 and human adrenodoxin reductase.

  • Cell Culture: V79MZ cells are cultured in appropriate media.

  • Incubation: Cells are incubated with the substrate, 11-deoxycorticosterone, in the presence of various concentrations of the inhibitor.

  • Product Measurement: The formation of the products, corticosterone, 18-OH-corticosterone, and aldosterone, is quantified by HPLC-UV.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of aldosterone production is determined as the IC50 value.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the TGR5 signaling pathway and a general experimental workflow for evaluating compound activity.

TGR5_Signaling_Pathway Ligand TGR5 Agonist (e.g., 1-Benzyl-1H-imidazole -5-carboxamide derivative) TGR5 TGR5 Receptor Ligand->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes

Caption: Simplified TGR5 signaling cascade leading to GLP-1 secretion.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Screening Start->In_Vitro Primary_Assay Primary Assay (e.g., TGR5 activation, Enzyme inhibition) In_Vitro->Primary_Assay SAR_Analysis SAR Analysis (Identify active compounds) Primary_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Synthesize new analogs) SAR_Analysis->Lead_Optimization Iterative process In_Vivo In Vivo Studies (Animal models) SAR_Analysis->In_Vivo Promising leads Lead_Optimization->In_Vitro End End: Candidate Drug In_Vivo->End

Caption: General workflow for drug discovery and development.

References

A Comparative Guide to the Purity Analysis of 1-Benzyl-1H-imidazole-5-carboxaldehyde by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active molecules, the accurate determination of purity is a critical step to ensure safety, efficacy, and reproducibility. 1-Benzyl-1H-imidazole-5-carboxaldehyde is a key intermediate in the development of novel therapeutics, including potential TGR5 agonists for metabolic diseases.[1][2] Its purity directly impacts the quality and yield of subsequent synthesis steps and the biological activity of the final compounds. This guide provides an objective comparison of two primary analytical techniques for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in pharmaceutical development, offering high sensitivity and resolving power to separate the main compound from impurities. For imidazole derivatives, reverse-phase HPLC is a common and effective method.[3][4][5][6][7]

Experimental Protocol: HPLC

This protocol is a representative method for the purity analysis of this compound based on established methods for similar imidazole-containing compounds.[4][5][6][7]

  • Instrumentation: A standard HPLC system equipped with a UV-VIS detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The purity is typically determined by the area percent method, where the peak area of the main compound is compared to the total area of all detected peaks.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.80.45Unknown Impurity 1
24.7821.10.60Starting Material
38.913450.398.50This compound
411.2415.10.43Unknown Impurity 2
Total 3502.3 100.00

Note: This data is illustrative and represents a typical high-purity sample.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[8] Unlike chromatographic techniques that rely on relative responses, qNMR provides a direct measurement of the analyte-to-standard molar ratio, offering high accuracy without the need for a specific reference standard of the compound itself.[9][10]

Experimental Protocol: ¹H qNMR

This protocol outlines the steps for determining the absolute purity of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic acid (high purity, non-volatile, with signals that do not overlap with the analyte).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard (e.g., 30 seconds) to ensure full signal relaxation.

    • Number of Scans: 16 to 64, depending on concentration.

    • Solvent: DMSO-d₆.

Data Presentation: ¹H qNMR Purity Calculation

The purity is calculated using the integral values of a well-resolved signal from the analyte and a signal from the internal standard. For this compound, the aldehyde proton signal (~9.7 ppm) is often a suitable choice. For maleic acid, the two olefinic protons appear as a singlet (~6.3 ppm).

The purity (P) is calculated with the following formula:

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

ParameterSymbolValue
Integral of Analyte (Aldehyde proton)Ianalyte1.00
Integral of Internal StandardIIS2.15
Number of Protons (Analyte signal)Nanalyte1
Number of Protons (IS signal)NIS2
Molecular Weight of AnalyteMWanalyte186.21 g/mol [11]
Molecular Weight of Internal StandardMWIS116.07 g/mol
Mass of Analytemanalyte10.12 mg
Mass of Internal StandardmIS5.25 mg
Purity of Internal StandardPIS99.9%
Calculated Purity Panalyte 98.7%

Note: This data is illustrative. The aldehyde proton signal is a theoretical value based on similar structures.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of each analytical technique from sample preparation to the final purity result.

PurityAnalysisWorkflow cluster_hplc HPLC Workflow cluster_nmr qNMR Workflow hplc_prep Sample Preparation (Dissolve & Filter) hplc_inst Instrument Setup (Column, Mobile Phase) hplc_prep->hplc_inst hplc_acq Data Acquisition (Chromatogram) hplc_inst->hplc_acq hplc_anal Data Analysis (Peak Integration) hplc_acq->hplc_anal hplc_res Purity Result (Area %) hplc_anal->hplc_res nmr_prep Sample Preparation (Weigh Analyte & IS) nmr_inst Instrument Setup (Set Relaxation Delay) nmr_prep->nmr_inst nmr_acq Data Acquisition (FID Spectrum) nmr_inst->nmr_acq nmr_anal Data Analysis (Signal Integration) nmr_acq->nmr_anal nmr_res Purity Result (Absolute % w/w) nmr_anal->nmr_res

Caption: Comparative workflow for HPLC and qNMR purity analysis.

DetectionPrinciple cluster_hplc HPLC Detection cluster_nmr NMR Detection compound Synthetic Sample (Analyte + Impurities) hplc_tech HPLC System compound->hplc_tech Separates Components nmr_tech NMR Spectrometer compound->nmr_tech Analyzes Mixture Directly hplc_sep Physical Separation (Based on Polarity) hplc_tech->hplc_sep hplc_det UV Detection (Chromophoric Groups) hplc_sep->hplc_det nmr_id Structural Identification (Magnetic Environment of Nuclei) nmr_tech->nmr_id nmr_quant Direct Quantification (Signal Integral vs. Standard) nmr_id->nmr_quant

Caption: Logical relationship of analytical detection principles.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCqNMR
Principle Physical separation of components followed by detection.Direct, simultaneous detection of all proton-containing species in solution.
Quantification Relative (Area %). Purity is relative to other detected components.Absolute (% w/w). Purity is determined relative to a certified internal standard.[8][12]
Sensitivity Very high. Excellent for detecting trace impurities (ppm levels).[5][6][7]Lower. Generally requires impurities to be at >0.1% levels for accurate quantification.
Impurity Identification Requires isolation of the impurity or use of a mass spectrometer (LC-MS) for structural information.Can provide structural information on unknown impurities directly from the spectrum if signals are resolved.
Reference Standard Requires a high-purity reference standard of the main compound for method validation and as a comparator.Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[10]
Throughput Higher. Modern UPLC systems can have run times of a few minutes.Lower. Requires longer relaxation delays for accurate quantification, leading to longer acquisition times per sample.
Destructive? Yes. The sample is consumed.No. The sample can be fully recovered after analysis.[9]

Conclusion

Both HPLC and qNMR are powerful and complementary techniques for the purity analysis of this compound.

HPLC is the ideal choice for:

  • Routine quality control where high throughput is necessary.

  • Detecting and quantifying trace-level impurities.

  • Stability-indicating assays where the formation of degradation products over time is monitored.

qNMR is superior for:

  • Assigning an absolute purity value to a reference standard or a final synthetic batch without requiring a pre-existing standard of the material itself.[9][12]

  • Cases where sample is limited, as the technique is non-destructive.

  • Providing simultaneous structural confirmation of the main component and potential identification of impurities within the same experiment.

For comprehensive characterization in a drug development setting, a dual approach is recommended. HPLC should be used for its high sensitivity to detect all potential impurities, while qNMR should be employed to assign a highly accurate, absolute purity value to the final compound. This orthogonal approach provides the highest confidence in the quality of the synthetic intermediate.

References

A Comparative Guide to New Synthetic Routes for 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Benzyl-1H-imidazole-5-carboxaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its efficient and selective production is a key consideration in drug discovery and development. This guide provides a comparative analysis of a novel synthetic approach for this key intermediate against the established Vilsmeier-Haack reaction, offering insights into their respective methodologies, performance, and potential advantages.

At a Glance: Comparison of Synthetic Routes

ParameterEstablished Route: Vilsmeier-Haack ReactionNovel Route: Multi-step Synthesis from Ester
Starting Material 1-Benzyl-1H-imidazoleEthyl 1-benzyl-1H-imidazole-5-carboxylate
Key Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Diisobutylaluminium hydride (DIBAL-H)
Reaction Steps One-pot formylationTwo steps: Esterification followed by reduction
Reaction Conditions Typically 0°C to room temperatureReduction at -78°C
Overall Yield Variable, often moderate to goodHigh (e.g., 95% for the reduction step)
Scalability Well-established for large-scale synthesisFeasible, but requires cryogenic conditions
Safety Considerations POCl₃ is corrosive and reacts violently with waterDIBAL-H is pyrophoric and requires careful handling

Established Route: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and established method for the formylation of electron-rich heterocyclic compounds, including imidazoles. This one-pot reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF), to introduce a formyl group onto the imidazole ring.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole is as follows:

  • To a solution of 1-benzyl-1H-imidazole in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane), phosphorus oxychloride is added dropwise at 0°C.

  • The reaction mixture is then stirred at room temperature for a specified period, allowing for the formation of the Vilsmeier reagent and subsequent electrophilic attack on the imidazole ring.

  • The reaction is quenched by the addition of a sodium acetate solution and then neutralized with a base (e.g., sodium hydroxide).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification is typically achieved through column chromatography to yield this compound.

Logical Workflow of the Vilsmeier-Haack Reaction

G cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_reagent start 1-Benzyl-1H-imidazole Vilsmeier_reagent->start intermediate Iminium Salt Intermediate start->intermediate Electrophilic Attack product This compound intermediate->product Hydrolysis

Caption: Workflow of the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole.

A Novel Synthetic Approach: Two-Step Synthesis via Ester Reduction

Recent advancements have explored alternative, multi-step synthetic pathways that can offer advantages in terms of yield and selectivity. One such novel approach involves the initial synthesis of an ester intermediate, ethyl 1-benzyl-1H-imidazole-5-carboxylate, followed by its reduction to the target aldehyde. This method provides a high-yield route to the desired product.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-5-carboxylate

  • To a solution of ethyl 1H-imidazole-5-carboxylate in a suitable solvent such as acetonitrile, a base like potassium carbonate is added.

  • Benzyl bromide is then added to the suspension, and the reaction mixture is heated to reflux and stirred for several hours.

  • After completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated.

  • The crude product is purified to yield ethyl 1-benzyl-1H-imidazole-5-carboxylate.

Step 2: Reduction to this compound

  • A solution of ethyl 1-benzyl-1H-imidazole-5-carboxylate in an anhydrous solvent like dichloromethane is cooled to -78°C under an inert atmosphere.

  • A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled solution.

  • The reaction is stirred at -78°C for a specific duration.

  • The reaction is quenched by the addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate), and the mixture is allowed to warm to room temperature.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography affords this compound with a reported yield of 95% for this reduction step.

Signaling Pathway of the Novel Two-Step Synthesis

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction start_ester Ethyl 1H-imidazole-5-carboxylate product_ester Ethyl 1-benzyl-1H-imidazole-5-carboxylate start_ester->product_ester Benzylation reagents_ester Benzyl Bromide, K₂CO₃, Acetonitrile reagents_ester->start_ester start_reduction Ethyl 1-benzyl-1H-imidazole-5-carboxylate product_aldehyde This compound start_reduction->product_aldehyde Reduction reagents_reduction DIBAL-H, DCM, -78°C reagents_reduction->start_reduction

Caption: Two-step synthesis of this compound via an ester intermediate.

Conclusion

Both the established Vilsmeier-Haack reaction and the novel two-step synthesis present viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety infrastructure. The Vilsmeier-Haack reaction offers a direct, one-pot approach, while the novel two-step method, although longer, demonstrates the potential for very high yields in the crucial reduction step. For researchers and drug development professionals, the availability of multiple synthetic routes provides flexibility and allows for the optimization of the production of this important pharmaceutical intermediate.

Comparative Analysis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives: A Focus on TGR5 Agonism and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 1-benzyl-1H-imidazole-5-carboxamide derivatives. Due to a scarcity of specific cross-reactivity studies on 1-benzyl-1H-imidazole-5-carboxaldehyde derivatives, this document focuses on the closely related and well-studied carboxamide analogs. The primary focus of the available research is on their potent agonism of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases.

This guide summarizes key quantitative data, details experimental protocols for the cited studies, and presents visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: TGR5 Agonistic Activity and FXR Selectivity

The following table summarizes the in vitro efficacy and selectivity of a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists. The cross-reactivity was assessed against the Farnesoid X receptor (FXR), a nuclear receptor also involved in bile acid signaling.

Compound IDR Group on CarboxamidehTGR5 EC50 (nM)[1][2]FXR Agonist Activity (% at 10 µM)[1]
19d 4-(Trifluoromethyl)benzyl1.3<10%
19e 4-Chlorobenzyl2.8<10%
19f 4-(Trifluoromethoxy)benzyl5.6Not Reported
19b 4-Methylbenzyl10.7Not Reported
19c 4-Methoxybenzyl13.9Not Reported
19a Benzyl15.3Not Reported
INT-777 Reference Drug30.0Not Reported
LCA Reference Drug1500.0Not Reported

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies.

TGR5 Activation Assay

A stable cell line co-expressing human TGR5 (hTGR5) and a cyclic adenosine monophosphate (cAMP) response element (CRE)-luciferase reporter system was utilized to assess the agonistic activity of the compounds.

  • Cell Culture: HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells were transiently transfected with a CRE-luciferase reporter plasmid and a TGR5 expression plasmid.

  • Compound Treatment: After 24 hours of transfection, cells were treated with varying concentrations of the test compounds or the reference agonist INT-777.

  • Luciferase Assay: Following a 6-hour incubation period, the luciferase activity was measured using a commercial luciferase assay system.

  • Data Analysis: The EC50 values, representing the concentration of a compound that elicits a half-maximal response, were calculated from the dose-response curves using nonlinear regression analysis.

FXR Activation Assay (Cross-Reactivity)

To evaluate the selectivity of the compounds, their ability to activate the Farnesoid X receptor (FXR) was assessed using a luciferase reporter gene assay.

  • Cell Culture and Transfection: HepG2 cells were cultured and co-transfected with an FXR expression plasmid, a retinoid X receptor alpha (RXRα) expression plasmid, and a luciferase reporter plasmid containing the bile acid response element (BARE).

  • Compound Treatment: Transfected cells were treated with the test compounds at a concentration of 10 µM.

  • Luciferase Assay: After 24 hours of incubation, the luciferase activity was measured.

  • Data Analysis: The percentage of FXR activation was calculated relative to the response induced by a known FXR agonist.

Visualizations

TGR5 Signaling Pathway

The following diagram illustrates the signaling pathway activated by TGR5 agonists.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist TGR5 Agonist (e.g., Compound 19d) TGR5 TGR5 Receptor Agonist->TGR5 Binds to G_protein Gαs Protein TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes

Caption: TGR5 agonist-induced signaling cascade leading to GLP-1 secretion.

Experimental Workflow for TGR5 Agonist Screening

The following diagram outlines the general workflow for screening and evaluating the 1-benzyl-1H-imidazole-5-carboxamide derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of 1-benzyl-1H-imidazole- 5-carboxamide Derivatives Start->Synthesis Primary_Screening Primary Screening: hTGR5 Activation Assay Synthesis->Primary_Screening Dose_Response Dose-Response Study & EC50 Determination Primary_Screening->Dose_Response Selectivity_Screening Cross-Reactivity Screening: FXR Activation Assay Dose_Response->Selectivity_Screening Lead_Identification Identification of Potent & Selective Leads Selectivity_Screening->Lead_Identification End End Lead_Identification->End

Caption: Workflow for the evaluation of TGR5 agonist candidates.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-1H-imidazole-5-carboxaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-Benzyl-1H-imidazole-5-carboxaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is classified as harmful if swallowed and causes serious eye irritation, necessitating careful handling and disposal.

Immediate Safety Protocols

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Consult the Safety Data Sheet (SDS) for detailed information.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through your institution's hazardous waste management program. Under no circumstances should this solid chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

    • Segregate this waste from other chemical waste streams to prevent inadvertent reactions. Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.

  • Container Selection and Labeling:

    • Use a dedicated, sealable, and chemically compatible container for the collection of solid this compound waste. The original container is often a suitable choice.[1]

    • The container must be in good condition, free from leaks or cracks.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as solid hazardous waste.[1]

    • Place these items in a designated, sealed container or a double-bagged, clear plastic bag, clearly labeled as hazardous waste.[1]

  • Arranging for Final Disposal:

    • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup through your Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before being discarded as regular trash.

  • Triple Rinsing:

    • Rinse the empty container thoroughly three times with a suitable solvent, such as water, that is capable of removing the chemical residue.

    • Collect the rinsate (the liquid from rinsing) as hazardous waste and manage it accordingly.

  • Container Disposal:

    • After triple rinsing and allowing the container to air dry, deface or remove the original label.

    • The clean, empty container can then typically be disposed of in the regular trash.

Quantitative Disposal Considerations

ParameterGuidelineSource Reference
Waste Classification Hazardous Solid WasteGeneral Laboratory Safety Guidelines
Drain Disposal Prohibited[2]
Trash Disposal Prohibited (unless container is triple-rinsed)[3]
Container Headspace Leave at least 10% headspace for expansion[4]
Storage Limit in Lab Follow institutional satellite accumulation area time limits[2]

Experimental Protocol: Preparation of Solid Waste for Disposal

This protocol outlines the standard procedure for preparing solid this compound waste for collection by a hazardous waste management service.

Materials:

  • Designated hazardous waste container (sealable, compatible)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Spatula or other suitable transfer tool

  • Chemical fume hood

Procedure:

  • Don Appropriate PPE: Before handling the chemical waste, put on your safety goggles, chemical-resistant gloves, and lab coat.

  • Work in a Ventilated Area: Perform all waste transfer activities inside a chemical fume hood to minimize inhalation exposure.

  • Transfer Solid Waste: Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula.

  • Collect Contaminated Items: Place any disposable items contaminated with the chemical, such as weighing paper or gloves, into the same container.

  • Secure the Container: Tightly seal the lid on the waste container.

  • Label the Container: Affix a completed hazardous waste label to the container. Ensure the chemical name and accumulation start date are clearly written.

  • Store Appropriately: Move the sealed and labeled container to your laboratory's designated satellite accumulation area.

  • Arrange for Pickup: Follow your institution's procedures to request a waste pickup from the EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_characterize Characterization cluster_containment Containment cluster_storage Storage & Disposal start Identify Waste: This compound is_solid Is the waste solid? start->is_solid is_contaminated Are materials contaminated? start->is_contaminated collect_solid Collect in a labeled, sealed hazardous waste container. is_solid->collect_solid Yes collect_contaminated Place in a designated hazardous waste container. is_contaminated->collect_contaminated Yes store_waste Store in a designated satellite accumulation area. collect_solid->store_waste collect_contaminated->store_waste contact_ehs Contact EHS for pickup and final disposal. store_waste->contact_ehs

Caption: A logical workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 1-Benzyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS No. 85102-99-4). Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] The Globally Harmonized System (GHS) pictogram associated with this chemical is GHS07, represented by an exclamation mark.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield may be necessary for splash hazards.To prevent serious eye irritation from splashes or dust.
Hand Protection Nitrile rubber gloves. Gloves must be inspected before use and disposed of properly after handling.To prevent skin contact. Nitrile gloves are recommended for handling imidazole compounds.[2][3][4]
Body Protection A fully-buttoned, long-sleeved laboratory coat.To protect skin from accidental contact.
Respiratory Protection Generally not required when handled in a certified chemical fume hood.[4] If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety. The following diagram and detailed steps outline the process for safely handling this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal receiving 1. Receiving: Inspect container for damage. Verify label. storage 2. Storage: Store in a cool, dry, well-ventilated area. Segregate from incompatible materials. receiving->storage Upon arrival prep 3. Preparation: Don appropriate PPE. Work in a chemical fume hood. storage->prep For experimental use weighing 4. Weighing & Dispensing: Handle as a solid to minimize dust. Use appropriate tools. prep->weighing reaction 5. Use in Experiment: Add to reaction vessel carefully. Monitor reaction. weighing->reaction decontamination 6. Decontamination: Clean work area and equipment. reaction->decontamination waste_collection 7. Waste Collection: Collect waste in a labeled, sealed container. decontamination->waste_collection disposal 8. Disposal: Dispose of waste according to institutional and local regulations. waste_collection->disposal

Figure 1: Workflow for Safe Handling of this compound

Experimental Protocol for Handling:

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the label correctly identifies the contents as this compound and that hazard warnings are present.

  • Storage:

    • Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][4]

    • Segregate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

    • Ensure the container is tightly closed.

  • Preparation for Use:

    • Before handling, put on all required personal protective equipment as detailed in Table 1.

    • All handling of the solid compound should be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[2][5]

  • Weighing and Dispensing:

    • Handle the solid material carefully to avoid generating dust.

    • Use clean, dedicated spatulas and weighing boats.

    • If transferring to a reaction vessel, do so in a manner that prevents spillage.

  • Use in Experimental Setups:

    • When adding the compound to a reaction, do so slowly and carefully.

    • Ensure that the experimental apparatus is properly assembled and vented to the fume hood's exhaust.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Protocol:

  • Waste Segregation:

    • All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing boats), and reaction byproducts, must be collected separately from general laboratory waste.

  • Waste Container:

    • Use a designated, sealable, and clearly labeled hazardous waste container.

    • The label should include the chemical name, "Hazardous Waste," and the associated hazards (Harmful, Irritant).

  • Spill Management:

    • In the event of a small spill, and if you are trained to do so, carefully sweep up the solid material, avoiding dust formation.[1]

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this chemical down the drain or in regular trash.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any work with this chemical.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。